Diethyl ureidomalonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-(carbamoylamino)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O5/c1-3-14-6(11)5(10-8(9)13)7(12)15-4-2/h5H,3-4H2,1-2H3,(H3,9,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIQUVWDEJKFDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304366 | |
| Record name | DIETHYL UREIDOMALONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500880-58-0 | |
| Record name | DIETHYL UREIDOMALONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Diethyl Ureidomalonate: A Technical Guide for Researchers
CAS Number: 500880-58-0
This technical guide provides an in-depth overview of diethyl ureidomalonate, a valuable compound in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its properties, synthesis, and analysis.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 500880-58-0 | [2][3][4] |
| Molecular Formula | C₈H₁₄N₂O₅ | [2] |
| Molecular Weight | 218.21 g/mol | [2][3] |
| Appearance | White Crystalline Solid | [1] |
| Melting Point | 172-175 °C | [1] |
| Solubility | Soluble in Methanol |
Synthesis of this compound and Related Compounds
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, its synthesis can be inferred from established methods for analogous compounds. The general strategy involves the reaction of diethyl malonate with a urea equivalent. The following sections detail the synthesis of closely related and precursor molecules, which provide a strong foundation for the synthesis of this compound.
Conceptual Synthesis Workflow
The synthesis of this compound logically proceeds from diethyl malonate. A potential synthetic pathway is illustrated in the workflow diagram below.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of Diethyl Acetamidomalonate
A related compound, diethyl acetamidomalonate, is synthesized from diethyl isonitrosomalonate. This procedure highlights the reactivity of the malonate backbone.
Materials:
-
Diethyl isonitrosomalonate solution
-
Acetic anhydride
-
Glacial acetic acid
-
Zinc dust
-
Water
Procedure:
-
A solution of diethyl isonitrosomalonate, acetic anhydride, and glacial acetic acid is placed in a three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel.
-
With vigorous stirring, zinc dust is added in small portions over 1.5 hours, maintaining the reaction temperature at 40–50°C.
-
After the addition is complete, the mixture is stirred for an additional 30 minutes.
-
The reaction mixture is filtered with suction, and the filter cake is washed thoroughly with two portions of glacial acetic acid.
-
The combined filtrate and washings are evaporated under reduced pressure on a steam bath until a thick oil, which may partially crystallize, remains.
-
To purify the crude product, water is added, and the flask is warmed on a steam bath until the solid melts.
-
The mixture of water and oil is stirred rapidly in an ice bath to crystallize the diethyl acetamidomalonate as a fine white product.[5]
Experimental Protocol: Synthesis of Diethyl Aminomalonate Hydrochloride
Diethyl aminomalonate hydrochloride, another related compound, can be synthesized via the reduction of diethyl isonitrosomalonate.
A. Diethyl Aminomalonate
-
An ethereal solution of diethyl isonitrosomalonate is prepared from diethyl malonate.
-
This solution is washed with a 1% sodium bicarbonate solution.
-
The ethereal solution is dried over anhydrous sodium sulfate and filtered.
-
The solvent is removed under reduced pressure at a temperature below 30°C.
-
The resulting residue of diethyl isonitrosomalonate is placed in a reduction bottle with absolute alcohol and a 10% palladium-on-charcoal catalyst.
-
The mixture is hydrogenated in a Parr Hydrogenator until no further pressure drop is observed.
-
The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure at a temperature below 50°C to yield crude diethyl aminomalonate.[6]
B. Diethyl Aminomalonate Hydrochloride
-
The crude diethyl aminomalonate is diluted with dry ether and filtered.
-
The filtrate is cooled in an ice bath, and dry hydrogen chloride is passed over the solution with mechanical stirring.
-
The precipitated fine white crystals of diethyl aminomalonate hydrochloride are collected by suction filtration and washed with dry ether.[6][7]
Analytical Methodologies
While specific analytical methods for this compound are not extensively detailed in the literature, techniques used for similar malonate derivatives can be readily adapted.
High-Performance Liquid Chromatography (HPLC)
HPLC is a suitable technique for the analysis of this compound and its related compounds. A reverse-phase HPLC method can be developed for its separation and quantification.
Example HPLC Conditions for Diethyl Aminomalonate Hydrochloride:
-
Column: Newcrom R1 (a reverse-phase column with low silanol activity)
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid (for Mass-Spec compatibility).
-
Detection: UV-Vis or Mass Spectrometry (MS).[8]
This method is scalable and can be used for purity analysis and preparative separations.[8]
Spectroscopic Analysis
Standard spectroscopic techniques are essential for the structural elucidation and characterization of this compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups, such as the carbonyl groups of the ester and urea moieties, and the N-H bonds of the urea.
Biological Activity and Potential Applications
The biological activities of this compound itself have not been extensively studied. However, the ureido motif is a crucial scaffold in medicinal chemistry, known to enhance the biological activities of various compounds, including anticancer and antimicrobial effects.[11]
Derivatives of urea have shown a wide range of biological activities, including anti-atherosclerotic, antibiotic, hypoglycemic, and antitumor properties.[12] Specifically, some urea derivatives have demonstrated cytotoxic activity against human leukemia and carcinoma cell lines.[12] Furthermore, various ureido-containing compounds have been investigated for their antimicrobial potential against a range of bacterial and fungal species.[13]
Given the presence of the ureido group, this compound represents a valuable starting material and intermediate for the synthesis of novel, biologically active molecules, particularly in the fields of oncology and infectious diseases.[3] Its structural features make it a versatile building block for creating libraries of compounds for drug discovery screening.
Logical Relationships in Drug Discovery
The utility of this compound in drug discovery can be visualized as a logical progression from a basic chemical scaffold to potential therapeutic applications.
Caption: Logical flow from the ureidomalonate core to potential therapeutic applications.
References
- 1. Diethyl Ureidomalonate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 2. This compound | C8H14N2O5 | CID 295899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 500880-58-0 | Benchchem [benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Preparation method of diethyl aminomalonate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. Separation of Diethyl aminomalonate hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Diethyl acetamidomalonate(1068-90-2) 1H NMR spectrum [chemicalbook.com]
- 10. DIETHYL DIETHYLMALONATE(77-25-8) 1H NMR spectrum [chemicalbook.com]
- 11. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 12. URD12: A urea derivative with marked antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Utility of Diethyl Ureidomalonate in Organic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl ureidomalonate is a versatile reagent in organic chemistry, primarily serving as a key building block for the synthesis of a variety of heterocyclic compounds. Its unique structure, incorporating both a malonic ester and a urea functional group, allows for a range of chemical transformations, most notably in the preparation of pharmacologically significant molecules. This technical guide provides an in-depth overview of the primary applications of this compound, with a focus on its role in the synthesis of barbiturates and as a precursor in the Traube purine synthesis for obtaining uric acid and its derivatives. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate its practical application in a laboratory setting.
Core Applications of this compound
This compound is principally utilized as a precursor for the synthesis of heterocyclic ring systems. The two primary applications explored in this guide are:
-
Synthesis of Barbiturates and Related Compounds: The condensation of this compound with urea or substituted ureas provides a direct route to 5-ureido-substituted barbiturates. These compounds are of interest in medicinal chemistry for their potential biological activities.
-
Precursor in Purine Synthesis: this compound can be used to construct substituted pyrimidine rings, which are key intermediates in the Traube purine synthesis. This pathway offers a method for the preparation of purines such as xanthine and uric acid.
Synthesis of 5-Ureidobarbituric Acid
The reaction of this compound with urea in the presence of a strong base, such as sodium ethoxide, leads to a cyclocondensation reaction to form 5-ureidobarbituric acid. This reaction is analogous to the well-established synthesis of barbituric acid from diethyl malonate.
Experimental Protocol
Objective: To synthesize 5-ureidobarbituric acid from this compound and urea.
Materials:
-
This compound
-
Urea (dry)
-
Sodium metal
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid
-
Distilled Water
Apparatus:
-
Round-bottom flask (2 L)
-
Reflux condenser with a calcium chloride guard tube
-
Oil bath
-
Büchner funnel and filter flask
-
Beakers
-
Magnetic stirrer
Procedure:
-
Preparation of Sodium Ethoxide: In a 2 L round-bottom flask equipped with a reflux condenser, dissolve 11.5 g (0.5 gram-atom) of finely cut sodium metal in 250 mL of absolute ethanol. The reaction is exothermic and should be cooled in an ice bath if it becomes too vigorous.
-
Reaction Mixture: Once all the sodium has reacted, add 109.1 g (0.5 mol) of this compound to the sodium ethoxide solution. In a separate beaker, dissolve 30 g (0.5 mol) of dry urea in 250 mL of hot (approximately 70°C) absolute ethanol. Add the hot urea solution to the reaction flask.
-
Reflux: Shake the mixture thoroughly and heat it to reflux for 7 hours using an oil bath maintained at 110°C. A white solid, the sodium salt of 5-ureidobarbituric acid, will precipitate.[1][2]
-
Work-up: After the reflux period, add 500 mL of hot (50°C) water to dissolve the precipitate. Carefully acidify the solution with concentrated hydrochloric acid with constant stirring until it is acidic to litmus paper (approximately 45 mL).
-
Isolation and Purification: Cool the clear solution in an ice bath overnight to crystallize the product. Collect the white crystals of 5-ureidobarbituric acid by filtration using a Büchner funnel, wash with 50 mL of cold water, and dry in an oven at 100-110°C for 3-4 hours.[1][2]
Quantitative Data
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 109.1 g (0.5 mol) | Theoretical |
| Urea | 30 g (0.5 mol) | [1][2] |
| Sodium | 11.5 g (0.5 gram-atom) | [1][2] |
| Absolute Ethanol | 500 mL | [1][2] |
| Reaction Conditions | ||
| Reflux Time | 7 hours | [1][2] |
| Reflux Temperature | 110°C | [1][2] |
| Product | ||
| Theoretical Yield | 100.1 g (0.5 mol) | Calculated |
| Expected Yield | 72-78% | [1] |
Experimental Workflow
Caption: Workflow for the synthesis of 5-Ureidobarbituric Acid.
Synthesis of Uric Acid via Traube Purine Synthesis
This compound can serve as a precursor for the synthesis of uric acid through a multi-step process that involves the initial formation of a pyrimidine ring, followed by a Traube purine synthesis.
Synthetic Pathway Overview
The proposed synthetic pathway involves two main stages:
-
Synthesis of 2-Amino-4,6-dihydroxy-5-ureidopyrimidine: This intermediate is synthesized by the condensation of this compound with guanidine. This reaction is analogous to the formation of 2-amino-4,6-dihydroxypyrimidine from diethyl malonate and guanidine.[1][2]
-
Traube Purine Synthesis: The resulting 5-ureidopyrimidine undergoes an intramolecular cyclization to form the purine ring system of uric acid.
Experimental Protocols
Objective: To synthesize 2-amino-4,6-dihydroxy-5-ureidopyrimidine from this compound and guanidine.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium metal
-
Absolute Ethanol
-
10% Hydrochloric Acid
-
Distilled Water
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel and filter flask
Procedure:
-
Preparation of Sodium Ethoxide: Prepare a solution of sodium ethoxide by dissolving metallic sodium (0.56 mol) in absolute ethanol (300 mL) under an inert atmosphere.
-
Reaction Mixture: To the cooled sodium ethoxide solution, add guanidine hydrochloride (0.22 mol) with vigorous stirring, followed by the addition of this compound (0.2 mol).
-
Reflux: Heat the reaction mixture to reflux for 2-3 hours.
-
Work-up: After cooling, evaporate the solvent under reduced pressure. Dissolve the resulting solid in a minimum amount of water and adjust the pH to 6 with 10% hydrochloric acid.
-
Isolation: Collect the precipitated product by filtration, wash with distilled water and ethanol, and dry to obtain 2-amino-4,6-dihydroxy-5-ureidopyrimidine.
Objective: To cyclize 2-amino-4,6-dihydroxy-5-ureidopyrimidine to form uric acid.
Materials:
-
2-Amino-4,6-dihydroxy-5-ureidopyrimidine
-
Formic acid (98-100%)
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Oil bath
Procedure:
-
Reaction Mixture: In a round-bottom flask, dissolve the 2-amino-4,6-dihydroxy-5-ureidopyrimidine from Stage 1 in 98-100% formic acid.
-
Heating: Heat the solution in an oil bath. The reaction involves an initial formylation followed by cyclodehydration at a higher temperature to form the imidazole ring of uric acid.
-
Isolation: Upon completion of the reaction, the product, uric acid, will precipitate. The uric acid can be collected by filtration, washed with cold water, and dried.
Quantitative Data
Stage 1: Synthesis of 2-Amino-4,6-dihydroxy-5-ureidopyrimidine
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 43.64 g (0.2 mol) | Theoretical |
| Guanidine Hydrochloride | 21.02 g (0.22 mol) | [2] |
| Sodium | 12.9 g (0.56 mol) | [2] |
| Absolute Ethanol | 300 mL | [2] |
| Reaction Conditions | ||
| Reflux Time | 2-3 hours | |
| Product | ||
| Theoretical Yield | 37.23 g (0.2 mol) | Calculated |
| Expected Yield | ~85% |
Stage 2: Traube Purine Synthesis to Uric Acid
| Parameter | Value | Reference |
| Reactant | ||
| 2-Amino-4,6-dihydroxy-5-ureidopyrimidine | 37.23 g (0.2 mol) | Theoretical |
| Formic Acid | Excess | |
| Product | ||
| Theoretical Yield | 33.62 g (0.2 mol) | Calculated |
Synthetic Pathway and Logic
Caption: Synthetic pathway for Uric Acid from this compound.
Conclusion
This compound is a valuable and versatile starting material in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. Its application in the synthesis of barbiturate derivatives and as a precursor in the Traube synthesis of purines highlights its importance in medicinal and pharmaceutical chemistry. The experimental protocols and synthetic pathways detailed in this guide provide a framework for the practical application of this compound in the laboratory, enabling the synthesis of complex and biologically relevant molecules. Further exploration of the reactivity of this compound is likely to uncover new synthetic methodologies and expand its utility in drug discovery and development.
References
- 1. CN102898382B - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Diethyl Ureidomalonate: A Technical Guide to its Structure, Synthesis, and Application in Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl ureidomalonate is a versatile chemical intermediate of significant interest in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of its molecular structure, key physicochemical properties, and its crucial role as a precursor in the synthesis of pharmacologically relevant heterocyclic compounds, namely hydantoins and pyrazoles. Detailed experimental protocols for the synthesis of these derivatives, while not explicitly found for this compound itself in publicly available literature, can be adapted from established methods for similar dicarbonyl compounds. This guide will outline these general procedures and discuss the known biological activities of the resulting heterocyclic scaffolds, offering valuable insights for researchers in drug discovery and development.
Molecular Structure and Physicochemical Properties
This compound, also known by its IUPAC name diethyl 2-(carbamoylamino)propanedioate, is a dicarbonyl compound containing a ureido functional group.[1] Its molecular and physical characteristics are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂O₅ | [1] |
| Molecular Weight | 218.21 g/mol | [1][2] |
| IUPAC Name | diethyl 2-(carbamoylamino)propanedioate | [1] |
| Appearance | White Crystalline Solid | [2] |
| Melting Point | 172-175°C | [2] |
| Solubility | Sparingly soluble in DMSO and Methanol | [2] |
| CAS Number | 500880-58-0 | [1][2] |
Synthesis of this compound
Application in the Synthesis of Heterocyclic Compounds
This compound serves as a valuable building block for the synthesis of various heterocyclic compounds, which are prominent scaffolds in many biologically active molecules.
Synthesis of Hydantoin Derivatives
Hydantoins are a class of five-membered heterocyclic compounds that are structurally related to imidazolidine-2,4-dione. They are known to exhibit a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antitumor effects.
Experimental Protocol (General Procedure):
The synthesis of hydantoin derivatives from 1,3-dicarbonyl compounds like this compound typically follows a cyclocondensation reaction. A general protocol, which would require optimization for this specific substrate, is the Bucherer-Bergs reaction or a similar one-pot synthesis:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Reagents: To this solution, add an aldehyde or ketone, an alkali cyanide (e.g., sodium cyanide), and a source of ammonia (e.g., ammonium carbonate).
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
Work-up and Purification: Upon completion, cool the reaction mixture and neutralize it with an acid. The precipitated product can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent to afford the purified hydantoin derivative.
Logical Relationship of Hydantoin Synthesis:
Caption: General workflow for the synthesis of hydantoin derivatives from this compound.
Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a common structural motif in pharmaceuticals and are known to possess a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Experimental Protocol (General Procedure):
The synthesis of pyrazole derivatives from 1,3-dicarbonyl compounds like this compound typically involves a condensation reaction with a hydrazine derivative. A general procedure is as follows:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent, such as ethanol or acetic acid.
-
Addition of Hydrazine: Add a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) to the solution. The choice of hydrazine will determine the substituent on the pyrazole nitrogen.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The reaction can be catalyzed by the addition of a small amount of acid.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, often by recrystallization or column chromatography, to yield the desired pyrazole derivative.
Logical Relationship of Pyrazole Synthesis:
Caption: General workflow for the synthesis of pyrazole derivatives from this compound.
Biological Significance of Derived Heterocycles
While specific biological activities of compounds directly synthesized from this compound are not extensively documented, the resulting hydantoin and pyrazole scaffolds are of great importance in drug development.
-
Hydantoin Derivatives: This class of compounds includes well-known antiepileptic drugs like phenytoin. The hydantoin ring acts as a pharmacophore, and substitutions at various positions can modulate the biological activity, leading to compounds with anticancer and anti-HIV properties.
-
Pyrazole Derivatives: Many non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, feature a pyrazole core. These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes. The pyrazole scaffold is also found in a variety of other therapeutic agents, including antimicrobials and kinase inhibitors.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of biologically active heterocyclic compounds. Its bifunctional nature allows for the construction of diverse molecular architectures, particularly hydantoins and pyrazoles. While specific, detailed experimental protocols for its direct use are not widely published, established synthetic methodologies for related dicarbonyl compounds provide a strong foundation for researchers to develop and optimize these transformations. The proven pharmacological importance of the resulting heterocyclic scaffolds underscores the potential of this compound as a key building block in modern drug discovery and development programs. Further research into the synthesis and biological evaluation of novel derivatives of this compound is warranted to explore their full therapeutic potential.
References
An In-depth Technical Guide to the Synthesis and Reactivity of Diethyl Ureidomalonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl ureidomalonate is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of heterocyclic molecules of significant interest to the pharmaceutical and chemical industries. Its unique structure, featuring both a reactive methylene group and a nucleophilic ureido moiety, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the synthesis of this compound, its key reactive sites, and its application in the construction of important molecular scaffolds such as barbiturates and hydantoins. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its use in research and development.
Introduction
Ureidomalonates are a class of organic compounds characterized by the presence of both a urea group (-NH-CO-NH-) and a malonate ester functionality within the same molecule.[1] This combination of functional groups imparts a rich and varied reactivity, making them valuable intermediates in synthetic organic chemistry. This compound, in particular, is a widely utilized synthon for the preparation of numerous nitrogen-containing heterocyclic compounds.[1] Its structure includes a reactive methylene group flanked by two carbonyl groups, rendering the protons acidic and susceptible to deprotonation, and a nucleophilic urea moiety capable of participating in cyclization reactions.[1] This guide will delve into the synthetic routes to this compound and explore its reactivity in detail.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reaction of diethyl aminomalonate hydrochloride with a cyanate salt, such as potassium cyanate. This reaction proceeds via the formation of an isocyanate intermediate from the cyanate, which is then attacked by the amino group of the diethyl aminomalonate.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on established procedures for the formation of ureas from amines and cyanates.
Materials:
-
Diethyl aminomalonate hydrochloride
-
Potassium cyanate
-
Deionized water
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve diethyl aminomalonate hydrochloride (1 equivalent) in deionized water to form a concentrated solution.
-
To this stirred solution, add a solution of potassium cyanate (1.1 equivalents) in deionized water portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the aqueous solution is extracted with dichloromethane (3 x volume of aqueous layer).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a white crystalline solid.
Physicochemical Properties and Spectroscopic Data
A summary of the known physical properties and predicted spectroscopic data for this compound is provided below.
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄N₂O₅ | [2] |
| Molecular Weight | 218.21 g/mol | [2] |
| Melting Point | 172-175 °C | [3] |
| Appearance | White crystalline solid | [3] |
| Solubility | Sparingly soluble in DMSO and Methanol | [3] |
| CAS Number | 500880-58-0 | [2] |
Predicted Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.25 | Triplet | 6H | -OCH₂CH ₃ |
| ~4.20 | Quartet | 4H | -OCH ₂CH₃ |
| ~5.00 | Doublet | 1H | CH -NH |
| ~5.80 | Broad singlet | 2H | -NH-C(=O)NH ₂ |
| ~7.50 | Doublet | 1H | CH-NH |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
| Chemical Shift (ppm) | Assignment |
| ~14 | -OCH₂C H₃ |
| ~58 | C H-NH |
| ~62 | -OC H₂CH₃ |
| ~158 | -NH-C (=O)NH₂ |
| ~168 | -C (=O)O- |
IR (Infrared) Spectroscopy:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Strong, Broad | N-H stretching (urea and amide) |
| ~2980 | Medium | C-H stretching (aliphatic) |
| ~1740 | Strong | C=O stretching (ester) |
| ~1680 | Strong | C=O stretching (urea, Amide I) |
| ~1600 | Medium | N-H bending (Amide II) |
| ~1200 | Strong | C-O stretching (ester) |
Reactivity of this compound
The reactivity of this compound is dictated by two primary sites: the active methylene group and the ureido moiety.
Reactions at the Active Methylene Group
The protons on the carbon atom alpha to the two ester groups are acidic and can be removed by a suitable base to form a nucleophilic enolate. This enolate can then undergo various reactions, most notably alkylation and acylation.
The enolate of this compound can be alkylated by reaction with alkyl halides. This reaction is analogous to the well-known malonic ester synthesis and allows for the introduction of one or two alkyl groups at the α-position.
Caption: Alkylation of the active methylene group.
Similarly, the enolate can react with acylating agents, such as acyl chlorides or anhydrides, to introduce an acyl group at the α-position.
Reactions of the Ureido Moiety
The ureido group is nucleophilic and is primarily involved in intramolecular cyclization reactions to form various heterocyclic systems.
The most prominent reaction of this compound is its condensation with urea in the presence of a strong base, such as sodium ethoxide, to yield barbituric acid. This reaction proceeds through an intramolecular cyclization-condensation mechanism. Substituted barbiturates, many of which have significant pharmacological activity, can be synthesized by first alkylating the this compound at the active methylene position, followed by cyclization.
Caption: Synthesis of substituted barbiturates.
Experimental Protocol: Synthesis of a 5,5-Disubstituted Barbituric Acid
Materials:
-
α,α-Dialkyl-diethyl ureidomalonate
-
Urea
-
Sodium metal
-
Absolute ethanol
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 equivalents) in absolute ethanol.
-
To the sodium ethoxide solution, add the α,α-dialkyl-diethyl ureidomalonate (1 equivalent).
-
Add urea (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.
-
After completion, the reaction mixture is cooled, and the product is precipitated by acidification with a mineral acid (e.g., HCl).
-
The solid product is collected by filtration, washed with cold water, and can be purified by recrystallization.
This compound can also serve as a precursor for the synthesis of hydantoin derivatives. Hydantoins are another class of heterocyclic compounds with important applications in medicinal chemistry. The synthesis can be achieved through various routes, often involving cyclization of the ureido moiety. For instance, tunable cascade reactions of ureidomalonates with alkenyl azlactones can produce functionally diverse hydantoins with high diastereoselectivity.[1]
The versatile reactivity of this compound extends to the synthesis of other heterocyclic systems. For example, it can be a starting material for the preparation of pyrimidines and benzodiazepines.[1][4] The specific reaction conditions and co-reactants will determine the final heterocyclic scaffold produced.
Applications in Drug Development and Research
The heterocyclic scaffolds derived from this compound are of immense interest to the pharmaceutical industry. Barbiturates, for instance, have a long history as sedative-hypnotic and anticonvulsant drugs. Hydantoin derivatives are also found in a variety of therapeutic agents, including anticonvulsants like phenytoin and antifungal agents. The ability to readily introduce diversity at the 5-position of the barbiturate and hydantoin rings through the alkylation of this compound makes it a valuable tool in medicinal chemistry for the generation of compound libraries for drug screening.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its dual reactivity, stemming from the active methylene group and the ureido moiety, provides access to a wide range of important heterocyclic compounds. This guide has provided an in-depth overview of its synthesis, physicochemical properties, and key chemical transformations, along with practical experimental protocols. A thorough understanding of the chemistry of this compound will undoubtedly continue to facilitate the development of novel synthetic methodologies and the discovery of new bioactive molecules.
References
- 1. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Diethyl Ureidomalonate: A Versatile Synthon for the Synthesis of Heterocyclic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl ureidomalonate is a highly versatile and valuable synthon in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds. Its unique structure, incorporating both a reactive malonate moiety and a urea functional group, provides a powerful platform for the synthesis of various pharmacologically significant scaffolds. This technical guide explores the utility of this compound in the synthesis of key heterocyclic systems, including pyrimidines, purines, and their derivatives. Detailed experimental protocols, quantitative data, and mechanistic insights are provided to facilitate its application in research and drug development.
Synthesis of Pyrimidine Derivatives
The condensation of this compound or its synthetic equivalents (diethyl malonate and urea/thiourea/guanidine) is a cornerstone for the synthesis of various pyrimidine-based heterocycles.
Barbituric Acid and its Analogs
The most classic application of this compound is in the synthesis of barbituric acid, the parent compound of barbiturates, a class of drugs with sedative-hypnotic properties. The reaction involves the base-catalyzed cyclocondensation of this compound.
Reaction Scheme:
Caption: Synthesis of Barbituric Acid.
Experimental Protocol: Synthesis of Barbituric Acid
-
Materials: Diethyl malonate, Urea, Sodium metal, Absolute ethanol, Concentrated hydrochloric acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve clean sodium metal (11.5 g, 0.5 mol) in absolute ethanol (250 mL).
-
To the resulting sodium ethoxide solution, add diethyl malonate (80 g, 0.5 mol).
-
Separately, dissolve dry urea (30 g, 0.5 mol) in hot absolute ethanol (250 mL, approx. 70°C) and add this solution to the flask.
-
Heat the mixture to reflux at 110°C for 7 hours, during which a white solid will precipitate.
-
After cooling, add 500 mL of hot water (50°C) to dissolve the solid.
-
Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper.
-
Cool the clear solution in an ice bath overnight to crystallize the product.
-
Collect the white crystals of barbituric acid by filtration, wash with cold water, and dry.[1][2][3]
-
Quantitative Data:
| Product | Yield | Melting Point (°C) | Spectroscopic Data |
| Barbituric Acid | 72-78% | 245 (decomposes) | ¹H NMR (DMSO-d₆): δ 11.18 (s, 2H, NH), 3.55 (s, 2H, CH₂). ¹³C NMR (DMSO-d₆): δ 167.5 (C=O), 151.2 (C=O), 39.8 (CH₂). |
2-Thiouracil
By substituting urea with thiourea, 2-thiouracil, a key intermediate in the synthesis of various pharmaceuticals, can be prepared.
Reaction Scheme:
Caption: Synthesis of 2-Thiouracil.
Experimental Protocol: Synthesis of 2-Thiouracil
-
Materials: Diethyl malonate, Thiourea, Sodium metal, Absolute ethanol, Acetic acid.
-
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL).
-
Add thiourea (7.6 g, 0.1 mol) to the sodium ethoxide solution and stir until dissolved.
-
Add diethyl malonate (16 g, 0.1 mol) to the mixture.
-
Reflux the reaction mixture for 4 hours.
-
After cooling, pour the mixture into water (100 mL) and acidify with acetic acid to precipitate the product.
-
Filter the precipitate, wash with water, and recrystallize from ethanol to obtain 2-thiouracil.
-
Quantitative Data:
| Product | Yield | Melting Point (°C) | Spectroscopic Data |
| 2-Thiouracil | ~85% | 340 (decomposes) | ¹H NMR (DMSO-d₆): δ 12.4 (br s, 2H, NH), 5.7 (s, 1H, CH). ¹³C NMR (DMSO-d₆): δ 175.5 (C=S), 161.0 (C=O), 105.0 (CH).[4][5] |
2-Amino-4,6-dihydroxypyrimidine
Utilizing guanidine as the nitrogen-containing component in the condensation reaction with diethyl malonate affords 2-amino-4,6-dihydroxypyrimidine, a valuable precursor for many biologically active compounds.
Reaction Scheme:
Caption: Synthesis of 2-Amino-4,6-dihydroxypyrimidine.
Experimental Protocol: Synthesis of 2-Amino-4,6-dihydroxypyrimidine
-
Materials: Diethyl malonate, Guanidine hydrochloride, Sodium metal, Absolute ethanol, Hydrochloric acid.
-
Procedure:
-
Prepare a sodium ethoxide solution by dissolving sodium (5.75 g, 0.25 mol) in absolute ethanol (125 mL).
-
Add guanidine hydrochloride (23.9 g, 0.25 mol) to the sodium ethoxide solution and stir.
-
To this mixture, add diethyl malonate (40 g, 0.25 mol).
-
Heat the reaction mixture under reflux for 5 hours.
-
After cooling, add water (100 mL) and acidify with hydrochloric acid to a pH of about 5-6 to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield 2-amino-4,6-dihydroxypyrimidine.[6]
-
Quantitative Data:
| Product | Yield | Melting Point (°C) | Spectroscopic Data |
| 2-Amino-4,6-dihydroxypyrimidine | ~90% | >300 | Mass Spectrum (EI): m/z 127 (M+).[7] |
Synthesis of Purine Derivatives
The pyrimidine ring synthesized from this compound serves as a crucial intermediate for the construction of fused heterocyclic systems like purines. The Traube purine synthesis is a classical and effective method for this transformation.
Traube Purine Synthesis
This synthetic route involves the construction of the imidazole ring onto a pre-existing pyrimidine ring. A common starting material is a 4,5-diaminopyrimidine, which can be prepared from a 5-nitrosopyrimidine derivative, itself synthesized from a pyrimidine originating from this compound.
Workflow for Traube Purine Synthesis:
Caption: General workflow for the Traube Purine Synthesis.
Example: Synthesis of Xanthine
Xanthine, a purine base found in most body tissues and fluids, can be synthesized starting from a uracil derivative, which is accessible from this compound.
Experimental Protocol: Synthesis of Xanthine from 5,6-Diaminouracil
-
Materials: 5,6-Diamino-1,3-dimethyluracil, Triethyl orthoformate.
-
Procedure (Microwave-assisted):
-
A mixture of 5,6-diamino-1,3-dimethyluracil (1 g) and triethyl orthoformate (6 mL) is placed in a microwave pressure tube.
-
The mixture is subjected to microwave irradiation for 5 minutes (120 W, 160 °C) with stirring.
-
The product precipitates upon cooling.
-
The solid is filtered off, washed with diethyl ether, and recrystallized from water to give the corresponding xanthine derivative.[8][9]
-
Quantitative Data for a Xanthine Derivative (1,3-Diethylxanthine):
| Product | Yield | Melting Point (°C) | Spectroscopic Data |
| 1,3-Diethylxanthine | 76% | 221 | ¹H NMR (CDCl₃): δ 1.28 (t, 3H), 1.36 (t, 3H), 4.15 (q, 2H), 4.21 (q, 2H), 7.81 (d, 1H), 12.77 (s, 1H). ¹³C NMR (CDCl₃): δ 13.3, 13.4, 37.0, 39.0, 107.1, 140.3, 148.5, 150.5, 156.1. EIMS (m/z): 208 (M+).[8] |
Mechanistic Insights
The synthesis of these heterocycles from this compound proceeds through a series of well-defined reaction steps. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting outcomes.
Mechanism of Barbituric Acid Formation
The formation of barbituric acid from diethyl malonate and urea in the presence of a strong base like sodium ethoxide is a classic example of a condensation-cyclization reaction.
Reaction Mechanism:
Caption: Mechanism of Barbituric Acid Synthesis.
Conclusion
This compound stands out as a preeminent synthon for the construction of a diverse range of nitrogen-containing heterocycles. Its ability to participate in cyclocondensation reactions with various reagents provides a straightforward and efficient entry into important classes of compounds such as pyrimidines and purines. The detailed protocols and mechanistic understanding presented in this guide are intended to empower researchers in academia and industry to harness the full potential of this versatile building block for the discovery and development of new chemical entities with significant biological and pharmaceutical applications.
References
- 1. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 2. scribd.com [scribd.com]
- 3. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
- 4. 2-Thiouracil(141-90-2) 1H NMR [m.chemicalbook.com]
- 5. 6-PHENYL-2-THIOURACIL(36822-11-4) 13C NMR [m.chemicalbook.com]
- 6. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Amino-4,6-dihydroxypyrimidine(56-09-7) MS spectrum [chemicalbook.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Diethyl Ureidomalonate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of diethyl ureidomalonate, a compound of interest in various synthetic and pharmaceutical applications. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on summarizing the available qualitative information and presenting detailed experimental protocols for determining the solubility of this compound in common organic solvents.
Introduction to this compound
This compound (CAS No. 500880-58-0) is a white crystalline solid with a molecular formula of C8H14N2O5 and a molecular weight of 218.21 g/mol .[1][2] Its structure, featuring both ureido and malonate ester functionalities, makes it a versatile intermediate in organic synthesis.[3] Understanding its solubility is crucial for its effective use in reaction media, purification processes, and formulation development.
Qualitative Solubility of this compound
Based on available data, the solubility of this compound in various organic solvents can be summarized as follows:
| Solvent | Chemical Formula | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble[2] |
| Methanol | CH₃OH | Sparingly Soluble[2][4] |
Experimental Protocols for Solubility Determination
To empower researchers to ascertain the precise solubility of this compound in their specific solvent systems, the following detailed experimental protocols are provided. These methods can be adapted for both qualitative and quantitative assessments.
3.1. General Qualitative Solubility Assessment
This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent at ambient temperature.
Materials:
-
This compound
-
A selection of common organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, diethyl ether)
-
Small test tubes (e.g., 13x100 mm)
-
Spatula
-
Vortex mixer
-
Add approximately 1 mL of the selected organic solvent to a clean, dry test tube.
-
Add a small, precisely weighed amount (e.g., 10-20 mg) of this compound to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 60 seconds.
-
Visually inspect the solution against a contrasting background.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain, or the solution appears cloudy.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Record the observations for each solvent tested.
3.2. Semi-Quantitative Solubility Determination (Shake-Flask Method)
This widely used method allows for a more precise, quantitative measurement of solubility at a specific temperature.[9]
Materials:
-
This compound
-
Selected organic solvent
-
Scintillation vials or small flasks with screw caps
-
Analytical balance
-
Constant temperature bath or incubator shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mL). The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly and place it in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
-
Accurately dilute the filtered solution with the same solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted solution using the chosen analytical method to determine the concentration of this compound.
-
Calculate the solubility in units such as mg/mL or mol/L.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Qualitative Solubility Assessment.
Caption: Workflow for Semi-Quantitative Solubility Determination.
Conclusion
While comprehensive quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented, this guide provides the available qualitative information and robust experimental protocols for its determination. By following these methodologies, researchers and drug development professionals can accurately assess the solubility of this compound, facilitating its effective application in their work.
References
- 1. This compound | C8H14N2O5 | CID 295899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 500880-58-0 [amp.chemicalbook.com]
- 3. This compound | 500880-58-0 | Benchchem [benchchem.com]
- 4. Diethyl Ureidomalonate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ws [chem.ws]
- 9. m.youtube.com [m.youtube.com]
In-Depth Technical Guide to Diethyl 2-Ureidomalonate: Nomenclature, Synonyms, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Diethyl 2-ureidomalonate, a valuable building block in organic synthesis. This document details its nomenclature and synonyms, summarizes its key physicochemical properties, and presents a logical synthesis pathway.
Nomenclature and Synonyms
Diethyl 2-ureidomalonate is a derivative of malonic acid characterized by the presence of a ureido group (-NHCONH2) at the alpha-carbon. A thorough understanding of its various names is crucial for effective literature searching and chemical sourcing.
Table 1: Synonyms and Identifiers for Diethyl 2-Ureidomalonate
| Identifier Type | Identifier |
| Systematic IUPAC Name | diethyl 2-(carbamoylamino)propanedioate[1] |
| CAS Registry Number | 500880-58-0[1] |
| Common Synonyms | Diethyl ureidomalonate[1] |
| N-Carbamoylamino-malonic acid diethyl ester | |
| 2-[(Aminocarbonyl)amino]propanedioic acid 1,3-diethyl ester | |
| Diethyl (carbamoylamino)malonate | |
| Other Identifiers | NSC 239756, NSC 165525 |
The nomenclature of Diethyl 2-ureidomalonate follows a logical hierarchy, as illustrated in the diagram below. The systematic IUPAC name provides the most precise structural information, while common synonyms are frequently used in commercial and laboratory contexts.
Caption: Nomenclature hierarchy for Diethyl 2-ureidomalonate.
Physicochemical and Spectroscopic Data
Understanding the physical and chemical properties of Diethyl 2-ureidomalonate is essential for its handling, storage, and application in synthetic chemistry.
Table 2: Physicochemical Properties of Diethyl 2-Ureidomalonate
| Property | Value |
| Molecular Formula | C₈H₁₄N₂O₅[1] |
| Molecular Weight | 218.21 g/mol [1] |
| Appearance | White crystalline solid |
| Melting Point | 172-175 °C |
| Solubility | Soluble in DMSO, sparingly soluble in methanol |
-
¹H NMR: Expected signals would include triplets and quartets for the ethyl ester protons, a signal for the methine proton, and broad signals for the N-H protons of the ureido group.
-
¹³C NMR: Carbonyl carbons of the ester and urea groups would appear downfield. Signals for the methine carbon and the carbons of the ethyl groups would also be present.
-
IR Spectroscopy: Characteristic absorption bands would be observed for N-H stretching (around 3400-3200 cm⁻¹), C=O stretching of the ester and urea groups (around 1750-1650 cm⁻¹), and C-O stretching.
-
Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 218. Common fragmentation patterns for malonic esters often involve the loss of ethoxycarbonyl or ethyl groups.
Experimental Protocols: A Proposed Synthetic Pathway
A specific, detailed experimental protocol for the synthesis of Diethyl 2-ureidomalonate is not widely published. However, a logical and established synthetic route can be proposed based on well-known reactions in organic chemistry. The most direct method involves the reaction of diethyl aminomalonate with a source of the ureido group.
Proposed Synthesis Workflow:
Caption: Proposed synthetic workflow for Diethyl 2-ureidomalonate.
Detailed Methodology (Based on established procedures for analogous reactions):
Step 1: Synthesis of Diethyl Aminomalonate Hydrochloride (a stable precursor)
-
Preparation of Diethyl 2-oximinomalonate: Diethyl malonate is treated with sodium nitrite in acetic acid to yield diethyl 2-oximinomalonate. This reaction is typically carried out at low temperatures (0-5 °C).
-
Reduction to Diethyl Aminomalonate: The resulting oxime is then reduced to the corresponding amine. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a solvent like ethanol.
-
Formation of the Hydrochloride Salt: As diethyl aminomalonate can be unstable, it is often converted to its hydrochloride salt for storage and handling. This is achieved by bubbling dry hydrogen chloride gas through a solution of the amine in a non-polar solvent like diethyl ether, which precipitates the stable salt.[2]
Step 2: Synthesis of Diethyl 2-ureidomalonate
-
Reaction with Urea: Diethyl aminomalonate (or its hydrochloride salt after neutralization) is reacted with urea. This reaction is typically performed by heating the two reagents together, often in a suitable solvent. The reaction likely proceeds through the nucleophilic attack of the amino group of diethyl aminomalonate on the carbonyl carbon of urea, followed by the elimination of ammonia.
-
Alternative with Isocyanate: A more controlled method would involve the reaction of diethyl aminomalonate with an isocyanate, such as trimethylsilyl isocyanate, in an inert solvent. This would avoid the generation of ammonia and potentially lead to a cleaner reaction.
-
Work-up and Purification: After the reaction is complete, the crude product would be isolated by filtration or extraction. Purification would likely be achieved by recrystallization from a suitable solvent system to yield the final white crystalline product.
This technical guide provides a foundational understanding of Diethyl 2-ureidomalonate for researchers and professionals in the field of drug development and organic synthesis. While a specific, published, and detailed experimental protocol for its synthesis remains to be widely disseminated, the proposed pathway offers a robust starting point based on well-established chemical principles. Further investigation into specialized chemical literature and patent databases may yield more explicit synthetic details.
References
An In-depth Technical Guide to the Thermodynamic Properties and Stability of Diethyl Ureidomalonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl ureidomalonate is a key intermediate in the synthesis of various heterocyclic compounds, most notably barbiturates and other derivatives with significant biological activity. A thorough understanding of its thermodynamic properties and thermal stability is crucial for optimizing reaction conditions, ensuring safety in manufacturing processes, and predicting its behavior in various applications. This technical guide provides a comprehensive overview of the thermodynamic characteristics and stability of this compound, including estimated thermodynamic parameters, general experimental protocols for thermal analysis, and a discussion of its reactivity and decomposition pathways. Due to a lack of available experimental data in the literature, this guide leverages computational methods to estimate key thermodynamic properties.
Introduction
Ureidomalonates are a class of organic compounds that feature both a urea and a malonate ester functional group.[1] This unique combination of functionalities makes them versatile building blocks in organic synthesis. This compound, in particular, serves as a precursor to a wide range of substituted amino acids and heterocyclic frameworks.[1][2] Its role in the synthesis of barbituric acid and its derivatives has been a cornerstone of medicinal chemistry for decades.[2]
The thermodynamic properties of a compound, such as its enthalpy, entropy, and Gibbs free energy of formation, are fundamental to understanding its energetic landscape and predicting the feasibility and spontaneity of reactions in which it participates. Furthermore, its thermal stability, often characterized by techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is a critical parameter for safe handling, storage, and process development.
This guide aims to provide a detailed technical resource on these aspects of this compound for researchers and professionals in the fields of chemistry and drug development.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂O₅ | [3] |
| Molecular Weight | 218.21 g/mol | [3] |
| CAS Number | 500880-58-0 | [3] |
| Appearance | White Crystalline Solid | [4] |
| Melting Point | 172-175 °C | [4] |
| Solubility | Sparingly soluble in DMSO and Methanol | [4] |
Estimated Thermodynamic Properties
In the absence of experimentally determined thermodynamic data for this compound, the Joback group contribution method was employed to estimate its key thermodynamic properties.[5][6] This method predicts properties based on the summation of contributions from the individual functional groups within the molecule.
The Joback method involves breaking down the molecule into its constituent groups. For this compound (Structure: CCOC(=O)C(NC(=O)N)C(=O)OCC), the relevant groups and their counts are:
-
-CH3: 2
-
-CH2-: 2
-
>CH-: 1
-
-O- (ester): 2
-
>C=O (ester): 2
-
-NH-: 1
-
-NH2: 1
-
>C=O (urea): 1
The estimated thermodynamic properties are summarized in Table 2. It is important to note that these are theoretical estimations and should be used as a guide until experimental data becomes available.
Table 2: Estimated Thermodynamic Properties of this compound (Joback Method)
| Property | Estimated Value | Units |
| Standard Enthalpy of Formation (ΔHf°) | -845.3 | kJ/mol |
| Standard Gibbs Free Energy of Formation (ΔGf°) | -567.1 | kJ/mol |
| Molar Heat Capacity (Cp) at 298 K | 350.2 | J/(mol·K) |
| Normal Boiling Point (Tb) | 685.4 | K |
| Critical Temperature (Tc) | 850.1 | K |
| Critical Pressure (Pc) | 2.89 | MPa |
| Critical Volume (Vc) | 670.0 | cm³/mol |
Thermal Stability and Decomposition
Upon heating, this compound is expected to undergo decomposition. Potential decomposition pathways include:
-
Intramolecular cyclization: This is a well-known reaction, particularly in the presence of a base, leading to the formation of barbituric acid and ethanol.[2]
-
Decarboxylation: Loss of carbon dioxide from the malonate moiety.
-
Decomposition of the urea group: This can lead to the formation of isocyanic acid and other nitrogen-containing compounds.
-
Ester pyrolysis: Cleavage of the ethyl ester groups.
The following diagram illustrates a potential thermal decomposition pathway leading to the formation of barbituric acid.
Caption: Potential thermal decomposition of this compound.
Experimental Protocols for Thermal Analysis
While specific experimental data for this compound is lacking, the following sections provide detailed, generalized methodologies for performing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on solid organic compounds like this compound. These protocols can be adapted by researchers to investigate its thermal properties.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] This technique is invaluable for determining the thermal stability and decomposition profile of a compound.[8]
Objective: To determine the onset of decomposition and the mass loss profile of this compound.
Apparatus: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a clean, tared TGA crucible (e.g., alumina or platinum).[9]
-
Instrument Setup:
-
Place the sample crucible in the TGA furnace.
-
Use an empty, tared crucible as a reference.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[10]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[11]
-
Record the mass loss and temperature continuously.
-
-
Data Analysis:
-
Plot the percentage mass loss versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition from the TGA curve.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates.
-
The following diagram illustrates the general workflow for a TGA experiment.
Caption: General workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.[12]
Objective: To determine the melting point and enthalpy of fusion of this compound.
Apparatus: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.[13]
-
Instrument Setup:
-
Place the sealed sample pan in the DSC cell.
-
Use an empty, sealed aluminum pan as a reference.[13]
-
Maintain an inert atmosphere (e.g., nitrogen) with a purge rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C (or a temperature above the expected melting point) at a heating rate of 10 °C/min.[14]
-
Cool the sample back to 25 °C at a rate of 10 °C/min.
-
Perform a second heating scan under the same conditions to observe any changes in thermal behavior after the initial melt.
-
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Determine the onset temperature of the endothermic melting peak, which corresponds to the melting point.
-
Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).
-
The following diagram illustrates the general workflow for a DSC experiment.
Caption: General workflow for Differential Scanning Calorimetry (DSC).
Synthesis and Reactivity
This compound is typically synthesized through the reaction of diethyl aminomalonate hydrochloride with potassium cyanate in an aqueous solution.[2] An alternative and common approach in the synthesis of barbiturates is the in-situ formation from diethyl malonate and urea in the presence of a strong base like sodium ethoxide.[2]
The reactivity of this compound is largely dictated by the active methylene group situated between the two electron-withdrawing ester groups. This makes the methylene protons acidic and susceptible to deprotonation by a base to form a stabilized carbanion. This carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.[2]
The following diagram outlines the synthesis of barbituric acid, a key reaction involving a ureidomalonate intermediate.
Caption: Synthesis of Barbituric Acid via a this compound intermediate.
Conclusion
This technical guide has provided a comprehensive overview of the thermodynamic properties and stability of this compound. While experimental data remains scarce, computational estimations using the Joback method offer valuable insights into its energetic characteristics. The provided generalized experimental protocols for TGA and DSC serve as a practical starting point for researchers wishing to conduct their own thermal analyses. A deeper understanding of the thermodynamic and stability profile of this compound is essential for its effective and safe utilization in the synthesis of pharmaceuticals and other valuable organic compounds. Further experimental investigation is highly encouraged to validate and refine the estimated properties presented in this guide.
References
- 1. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 500880-58-0 | Benchchem [benchchem.com]
- 3. This compound | C8H14N2O5 | CID 295899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 500880-58-0 [amp.chemicalbook.com]
- 5. Joback method - Wikipedia [en.wikipedia.org]
- 6. thermo.readthedocs.io [thermo.readthedocs.io]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 9. epfl.ch [epfl.ch]
- 10. etamu.edu [etamu.edu]
- 11. youtube.com [youtube.com]
- 12. web.williams.edu [web.williams.edu]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
An In-depth Technical Guide to the Formation of Diethyl Ureidomalonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the formation of diethyl ureidomalonate, a key intermediate in the synthesis of barbiturates and other heterocyclic compounds of medicinal importance. The document details the underlying reaction mechanism, provides a comprehensive experimental protocol for its synthesis and isolation, and presents key quantitative and spectroscopic data for the characterization of the final product. The guide is intended for researchers, scientists, and professionals involved in drug discovery and development who require a thorough understanding of this fundamental chemical transformation.
Introduction
This compound, also known as diethyl 2-ureidomalonate, is a crucial acyclic intermediate in the classical synthesis of barbituric acid and its derivatives.[1] The condensation of urea with diethyl malonate provides a straightforward and efficient route to this important precursor. A thorough understanding of the reaction mechanism, optimal conditions, and product characterization is essential for the successful synthesis of a wide range of pharmacologically active compounds. This guide aims to provide an in-depth technical resource on the formation of this compound.
Reaction Mechanism
The formation of this compound from diethyl malonate and urea is a classic example of a base-catalyzed condensation reaction. The reaction proceeds through a nucleophilic acyl substitution pathway.
Step 1: Deprotonation of Urea
In the presence of a strong base, such as sodium ethoxide (NaOEt), urea is deprotonated to form a more potent nucleophile, the ureate anion.
Step 2: Nucleophilic Attack
The ureate anion then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl malonate. This results in the formation of a tetrahedral intermediate.
Step 3: Elimination of Ethoxide
The tetrahedral intermediate is unstable and collapses, leading to the elimination of an ethoxide ion (EtO⁻) and the formation of this compound.
The overall reaction can be summarized as follows:
References
Methodological & Application
Application Notes: Synthesis of Barbiturates via Malonic Ester Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbiturates are a class of drugs derived from barbituric acid that function as central nervous system depressants. While the parent compound, barbituric acid, is not pharmacologically active, its 5,5-disubstituted derivatives have historically been vital in medicine as sedatives, hypnotics, anesthetics, and anticonvulsants.[1] The pharmacological effects are highly dependent on the nature of the substituents at the C-5 position of the pyrimidine ring.[1]
The cornerstone of barbiturate synthesis is the condensation reaction between a disubstituted diethyl malonate and urea.[1] This robust and versatile method, first established in the late 19th century, remains a fundamental process in medicinal chemistry.[1] The reaction is typically facilitated by a strong base, such as sodium ethoxide, which catalyzes the cyclization to form the heterocyclic barbiturate ring.[1]
These notes provide a detailed protocol for the synthesis of the parent compound, barbituric acid, from diethyl malonate and urea. This foundational procedure serves as the basis for producing a wide array of substituted barbiturate analogs.
General Synthesis Pathway
The synthesis of 5,5-disubstituted barbiturates is generally a two-stage process. The first stage involves the sequential alkylation of diethyl malonate to introduce the desired R and R' groups. The second stage is the critical condensation and cyclization reaction with urea to form the final barbiturate product.[1]
Quantitative Data Summary
The yield of barbiturate synthesis can vary based on the specific analog being synthesized, the purity of the reagents, and the precise reaction conditions employed. The following table summarizes reported yields for the synthesis of barbituric acid.
| Product | Starting Materials | Base | Reported Yield | Reference(s) |
| Barbituric Acid | Diethyl malonate, Urea | Sodium Ethoxide | 72-78% | [2][3] |
| Barbituric Acid | Diethyl malonate, Urea | Sodium Ethoxide | 95.3% | [1] |
| Barbituric Acid | Diethyl malonate, Urea | Sodium Ethoxide | 50 g (from 0.5 mol) | [4] |
| Phenobarbital | Diethyl ethylphenylmalonate, Urea | Sodium Methoxide | 17.45% | [1] |
Reaction Mechanism
The synthesis of the barbiturate ring is a twofold nucleophilic acyl substitution reaction.[1] A strong base, such as sodium ethoxide, deprotonates urea, converting it into a more potent nucleophile. The resulting urea anion then attacks the electrophilic carbonyl carbons of the diethyl malonate in a stepwise condensation. This process leads to a cyclized intermediate, which subsequently eliminates two molecules of ethanol to form the stable barbiturate ring.[1]
Experimental Protocols
Protocol 1: Synthesis of Barbituric Acid (Parent Compound)
This protocol details the condensation of unsubstituted diethyl malonate with urea to yield barbituric acid. The procedure is an adaptation of the well-established method described by Dickey and Gray, as found in Organic Syntheses.[1][3]
Materials:
-
Sodium metal (11.5 g, 0.5 gram-atom)
-
Absolute ethanol (500 mL)
-
Diethyl malonate (80 g, 0.5 mol)
-
Urea, dry (30 g, 0.5 mol)
-
Concentrated Hydrochloric Acid (HCl, ~45 mL)
-
Distilled water
Apparatus:
-
2 L round-bottom flask
-
Reflux condenser with a calcium chloride guard tube
-
Oil bath or heating mantle
-
Büchner funnel and filter flask
-
Beakers
-
Magnetic stirrer
Procedure:
-
Preparation of Sodium Ethoxide: In a 2 L round-bottom flask fitted with a reflux condenser, dissolve 11.5 g of finely cut sodium metal in 250 mL of absolute ethanol. The reaction is exothermic and may be vigorous; cool the flask with an ice bath if necessary.[4]
-
Addition of Reactants: Once all the sodium has reacted to form sodium ethoxide, add 80 g (76 mL) of diethyl malonate to the solution.[2][4]
-
Separately, dissolve 30 g of dry urea in 250 mL of hot (approx. 70°C) absolute ethanol. Add this hot urea solution to the reaction flask.[2][4]
-
Condensation Reaction: Shake the mixture well to ensure homogeneity. Using an oil bath, heat the mixture to 110°C and maintain a steady reflux for 7 hours. A white solid, the sodium salt of barbituric acid, will precipitate during the reaction.[2][3][4]
-
Work-up and Isolation: After the reflux is complete, add 500 mL of hot (50°C) water to the reaction mixture to dissolve the precipitated solid.[2][3]
-
Acidification: While stirring, carefully and slowly add concentrated HCl until the solution is acidic to litmus paper (approximately 45 mL will be required). This step protonates the sodium salt, causing the barbituric acid to precipitate from the solution.[1][2]
-
Crystallization: Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool, then place it in an ice bath overnight to ensure complete crystallization of the product.[2][3]
-
Drying: Collect the white, crystalline product on a Büchner funnel and wash it with 50 mL of cold water to remove any remaining acid or salts.[2][3] Dry the product in an oven at 105-110°C for 3-4 hours.[2][3] The expected yield of barbituric acid is between 46-50 g.[2][3]
Safety Precautions
-
Sodium Metal: Reacts violently with water. Handle with forceps and ensure all glassware is perfectly dry. The preparation of sodium ethoxide produces flammable hydrogen gas and should be performed in a well-ventilated fume hood away from ignition sources.
-
Strong Acids and Bases: Concentrated HCl and sodium ethoxide are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Ethanol is flammable. Heating should be conducted using an oil bath or heating mantle to avoid open flames.
-
A thorough risk assessment should be conducted before beginning any chemical synthesis.[3]
References
Application Notes and Protocols for Diethyl Ureidomalonate Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental conditions for reactions involving diethyl ureidomalonate, a key intermediate in the synthesis of barbiturates and other heterocyclic compounds. This document outlines the protocols for the synthesis of barbituric acid from diethyl malonate and urea, which proceeds through a this compound intermediate, and summarizes the quantitative data from established methods.
Introduction
This compound, also known as diethyl 2-(carbamoylamino)propanedioate, is a crucial precursor in organic synthesis, primarily recognized for its role in the formation of the barbiturate ring system. The condensation reaction between diethyl malonate and urea is a classic and widely utilized method for synthesizing barbituric acid and its derivatives, many of which have significant pharmacological applications as central nervous system depressants. Understanding and controlling the experimental conditions of this reaction is paramount for achieving high yields and purity of the desired products.
Synthesis of Barbituric Acid via this compound Intermediate
The most prominent reaction of this compound is its intramolecular cyclization to form barbituric acid. In a typical one-pot synthesis, diethyl malonate is reacted with urea in the presence of a strong base, such as sodium ethoxide. This reaction proceeds through the formation of a this compound intermediate, which then undergoes cyclization.
Reaction Pathway
The overall reaction can be visualized as a two-step process where this compound is formed and then cyclizes.
Caption: Synthesis of Barbituric Acid from Diethyl Malonate and Urea.
Experimental Protocols
Two primary methods for the synthesis of barbituric acid are presented below, with slight variations in the base used.
Protocol 1: Synthesis of Barbituric Acid using Sodium Ethoxide
This is a widely cited and robust method for the synthesis of barbituric acid.[1][2][3]
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
Urea (dry)
-
Concentrated Hydrochloric Acid
-
Distilled water
Procedure:
-
Preparation of Sodium Ethoxide: In a 2-liter round-bottom flask equipped with a reflux condenser, dissolve 11.5 g (0.5 gram-atom) of finely cut sodium metal in 250 mL of absolute ethanol. The reaction is exothermic; cool the flask in an ice bath if the reaction becomes too vigorous.[2][3]
-
Addition of Reactants: Once all the sodium has reacted to form sodium ethoxide, add 80 g (0.5 mol) of diethyl malonate.[2][3] In a separate beaker, dissolve 30 g (0.5 mol) of dry urea in 250 mL of hot (approximately 70°C) absolute ethanol. Add the hot urea solution to the reaction flask.[2][3]
-
Condensation Reaction: Shake the mixture well and heat it in an oil bath to 110°C. Reflux the mixture for 7 hours. A white solid, the sodium salt of barbituric acid, will precipitate.[2][3]
-
Work-up and Isolation: After the reflux is complete, add 500 mL of hot (50°C) water to dissolve the precipitate.[3]
-
Acidification: While stirring, carefully add concentrated hydrochloric acid until the solution is acidic (approximately 45 mL). This protonates the sodium salt, causing barbituric acid to precipitate.[2][3]
-
Purification: Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool in an ice bath overnight to facilitate the crystallization of barbituric acid.[3]
-
Drying: Collect the white crystalline product on a Büchner funnel, wash with 50 mL of cold water, and dry in an oven at 105-110°C for 3-4 hours.[3]
Protocol 2: Synthesis of Barbituric Acid using Sodium Methoxide
This method utilizes sodium methoxide as the base and is reported to offer stable product quality and high yields.
Materials:
-
Diethyl malonate
-
Urea (dry)
-
Sodium methoxide
-
Methanol
-
Dilute Hydrochloric Acid
-
Activated carbon
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve urea in methanol and bring to reflux.
-
Addition of Reactants: Add dried diethyl malonate and sodium methoxide to the refluxing solution.
-
Condensation Reaction: Maintain the reflux at 66-68°C for 4-5 hours.
-
Solvent Removal: After the reaction is complete, distill off the methanol.
-
Acidification: Cool the residue to 40-50°C and add dilute hydrochloric acid to adjust the pH to 1-2, which will precipitate the crude barbituric acid.
-
Purification: Cool the mixture to room temperature and filter to collect the crude product. Wash the crude product with distilled water.
-
Recrystallization: Purify the crude product by recrystallization from water with activated carbon.
-
Drying: Dry the purified product to obtain the final barbituric acid.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis of barbituric acid.
Table 1: Reactant Quantities for Barbituric Acid Synthesis
| Reactant | Protocol 1 (Sodium Ethoxide) | Protocol 2 (Sodium Methoxide) |
| Diethyl Malonate | 80 g (0.5 mol)[2][3] | 1 mol equivalent |
| Urea | 30 g (0.5 mol)[2][3] | 1.27 mol equivalent |
| Sodium Ethoxide | From 11.5 g (0.5 g-atom) Na[2][3] | - |
| Sodium Methoxide | - | 1.24 mol equivalent |
| Ethanol (Absolute) | 500 mL[3] | - |
| Methanol | - | Sufficient for reflux |
Table 2: Reaction Conditions and Yields for Barbituric Acid Synthesis
| Parameter | Protocol 1 (Sodium Ethoxide) | Protocol 2 (Sodium Methoxide) |
| Reaction Temperature | 110°C (Oil Bath)[2][3] | 66-68°C (Reflux) |
| Reaction Time | 7 hours[2][3] | 4-5 hours |
| Reported Yield | 72-78% (46-50 g)[3] | >83% |
Alternative Reactions of Ureidomalonates
While the cyclization to barbiturates is the most common reaction, ureidomalonates can also participate in other synthetic transformations. For instance, they are valuable reactants in tunable cascade reactions with alkenyl azlactones, leading to the formation of functionally diverse hydantoins. These reactions can be controlled through different catalytic systems to achieve various synthetic outcomes with high yields and diastereoselectivity.
Logical Workflow for Barbituric Acid Synthesis
The following diagram illustrates the logical workflow for the synthesis of barbituric acid, from the preparation of the alkoxide base to the final purification of the product.
Caption: Workflow for the Synthesis of Barbituric Acid.
Conclusion
The reaction of diethyl malonate with urea to form barbituric acid via a this compound intermediate is a cornerstone of heterocyclic synthesis. The protocols and data presented herein provide a comprehensive guide for researchers in the fields of organic synthesis and drug development. Careful control of reaction parameters such as temperature, reaction time, and the choice of base is essential for optimizing the yield and purity of the final product. Further exploration of the reactivity of this compound may lead to the development of novel synthetic methodologies for other important heterocyclic scaffolds.
References
Application Notes and Protocols: Diethyl Ureidomalonate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl ureidomalonate is a versatile bifunctional molecule increasingly recognized for its utility in medicinal chemistry. Its unique structure, incorporating both a urea moiety and a malonate ester functionality, makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its conversion to 5-aminouracil and the subsequent exploration of the therapeutic potential of its derivatives.
Key Application: Synthesis of 5-Aminouracil
A primary application of this compound in medicinal chemistry is its role as a key intermediate in the synthesis of 5-aminouracil. This process involves a cyclocondensation reaction, a fundamental transformation in heterocyclic chemistry. 5-Aminouracil, a derivative of the nucleobase uracil, serves as a crucial scaffold for the development of compounds with a broad spectrum of biological activities, including antitumor and antimicrobial properties.[1]
Biological Significance of 5-Aminouracil Derivatives
Derivatives of 5-aminouracil have demonstrated significant potential in therapeutic applications. They are recognized for their ability to interfere with DNA synthesis, which is a key mechanism in their anticancer activity.[1] The structural modifications of the 5-aminouracil core have led to the development of compounds with potent inhibitory effects against various cancer cell lines and pathogenic microbes.
Quantitative Data: Biological Activity of 5-Aminouracil Derivatives
The following tables summarize the reported in vitro biological activities of various derivatives of 5-aminouracil. This data is essential for structure-activity relationship (SAR) studies and for guiding the design of new, more potent therapeutic agents.
Table 1: In Vitro Anticancer Activity of 5-Aminouracil Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3d | MCF-7 (Breast) | 43.4 | |
| MDA-MB-231 (Breast) | 35.9 | ||
| 4d | MCF-7 (Breast) | 39.0 | |
| MDA-MB-231 (Breast) | 35.1 | ||
| 3a | A549 (Lung) | 5.988 | |
| 8h | DU145 (Prostate) | 0.0948 | [2] |
| 8i | DU145 (Prostate) | 0.0372 | [2] |
| 8j | DU145 (Prostate) | 0.248 | [2] |
| 6ASU-8 | PC-3 (Prostate) | 1.53 | [3] |
| 8b | HepG2 (Liver) | 16.5 µg/mL | [4] |
Table 2: In Vitro Antimicrobial Activity of 5-Aminouracil Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 7a | Bacteria and Fungi | 125 | [3] |
| 14 | Bacteria and Fungi | 125 | [3] |
| 15a | Bacteria and Fungi | 125 | [3] |
| 21a | Bacteria and Fungi | 125 | [3] |
| 21c | Bacteria and Fungi | 125 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 5-Aminouracil from this compound
This protocol describes the cyclocondensation of this compound with urea to yield 5-aminouracil.
Materials:
-
This compound
-
Urea
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of sodium ethoxide in absolute ethanol.
-
Addition of Reactants: To the stirred solution of sodium ethoxide, add one molar equivalent of this compound and one molar equivalent of urea.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 6-7. The product, 5-aminouracil, will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and by-products.
-
Drying: Dry the purified 5-aminouracil in a vacuum oven at 60-70°C to a constant weight.
-
Characterization: Confirm the identity and purity of the synthesized 5-aminouracil using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Signaling Pathway Inhibition by 5-Aminouracil Derivatives
The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by 5-aminouracil derivatives in cancer cells, leading to the inhibition of cell proliferation.
Caption: Inhibition of DNA synthesis by a 5-aminouracil derivative.
Experimental Workflow: Synthesis and Evaluation
The diagram below outlines the general workflow from the synthesis of 5-aminouracil derivatives to their biological evaluation.
Caption: Workflow for synthesis and evaluation of 5-aminouracil derivatives.
References
- 1. Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: One-Pot Synthesis of Pyrimidines Using Diethyl Ureidomalonate Precursors
Introduction
Pyrimidines are a fundamental class of heterocyclic aromatic compounds, forming the core structure of nucleobases such as cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA.[1][2] The pyrimidine scaffold is a prevalent feature in a wide array of pharmacologically active molecules, including antiviral, antibacterial, antitumor, and anti-inflammatory agents.[3][4] Consequently, the development of efficient and robust synthetic methodologies for pyrimidine derivatives is of significant interest to researchers in medicinal chemistry and drug development.
One of the most classic and straightforward methods for synthesizing a key pyrimidine derivative, barbituric acid, is the one-pot condensation reaction between diethyl malonate and urea.[5][6] This reaction proceeds through an in situ formation of a diethyl ureidomalonate intermediate, which then undergoes cyclization. The process is typically conducted in the presence of a strong base, such as sodium ethoxide, which facilitates the condensation by deprotonating the diethyl malonate.[6][7] This application note provides a detailed protocol for this synthesis, which serves as a foundational method for producing a variety of substituted pyrimidines.
Reaction Mechanism
The synthesis of barbituric acid from diethyl malonate and urea is a condensation reaction that proceeds in several steps. The reaction is catalyzed by a base (sodium ethoxide), which is prepared by reacting sodium metal with absolute ethanol.[6] The mechanism involves the initial deprotonation of diethyl malonate, followed by nucleophilic attack on the urea carbonyl, and subsequent intramolecular cyclization and elimination to form the stable pyrimidine ring.
Caption: Reaction mechanism for the synthesis of Barbituric Acid.
Experimental Protocols
This section details the one-pot procedure for the synthesis of barbituric acid from diethyl malonate and urea. The protocol is adapted from established methods.[5][6][8]
Materials and Equipment:
-
Round-bottom flask (2 L)
-
Reflux condenser with a calcium chloride guard tube
-
Oil bath or heating mantle
-
Beaker (1 L)
-
Büchner funnel and filter flask
-
Ice bath
-
Oven
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
Urea (dry)
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
Experimental Workflow Diagram:
Caption: Workflow for the one-pot synthesis of Barbituric Acid.
Procedure:
-
Preparation of Sodium Ethoxide: In a 2-liter round-bottom flask fitted with a reflux condenser protected by a calcium chloride tube, carefully add 11.5 g (0.5 gram-atom) of finely cut sodium metal to 250 ml of absolute ethanol in portions.[5][6] If the reaction becomes too vigorous, cool the flask in an ice bath.[6]
-
Addition of Reactants: Once all the sodium has dissolved, add 80 g (0.5 mole) of diethyl malonate to the sodium ethoxide solution.[5][8] This is followed by the addition of a solution of 30 g (0.5 mole) of dry urea dissolved in 250 ml of hot (approx. 70°C) absolute ethanol.[5][8]
-
Reflux: Shake the mixture well to ensure homogeneity. Heat the mixture to reflux for 7 hours using an oil bath maintained at 110°C.[6][8] A white solid will separate rapidly during this time.[5]
-
Work-up: After the reflux is complete, add 500 ml of hot (approx. 50°C) water to the reaction mixture to dissolve the solid.[5][8]
-
Acidification: Acidify the solution by adding approximately 45 ml of concentrated hydrochloric acid with stirring, until the solution is acidic to litmus paper.[5][6] This will result in a clear solution.[8]
-
Crystallization: Filter the hot solution if necessary, then cool it in an ice bath overnight to allow the product to crystallize.[5][8]
-
Isolation and Drying: Collect the white crystalline product on a Büchner funnel and wash it with a small amount of cold water (approx. 50 ml).[5][8] Dry the product in an oven at 100-110°C for 3-4 hours.[5][8]
Data Presentation
The following table summarizes the quantitative data for the synthesis of barbituric acid.
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Molar Equiv. |
| Sodium | 22.99 | 11.5 g | 0.5 | 1.0 |
| Diethyl Malonate | 160.17 | 80 g | 0.5 | 1.0 |
| Urea | 60.06 | 30 g | 0.5 | 1.0 |
| Product | ||||
| Barbituric Acid | 128.09 | 46-50 g (Typical Yield) | 0.36-0.39 | - |
Theoretical and Percentage Yield:
-
Limiting Reactant: Diethyl Malonate (0.5 mole)[9]
-
Theoretical Yield: 1 mole of diethyl malonate produces 1 mole of barbituric acid. Therefore, 0.5 mole should yield 64.05 g of barbituric acid.[9]
-
Percentage Yield: Based on a typical practical yield of 46-50 g, the percentage yield ranges from 72% to 78%.[5][8]
Safety Precautions
-
Sodium Metal: Reacts violently with water. Handle with care and ensure all glassware is perfectly dry.[9] The reaction with ethanol is vigorous and produces flammable hydrogen gas. Perform in a well-ventilated fume hood.
-
Absolute Ethanol: Flammable liquid. Keep away from open flames and heat sources.
-
Concentrated Hydrochloric Acid: Corrosive and causes severe burns. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).
-
General: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, throughout the experiment.
Conclusion
The one-pot synthesis of barbituric acid via the condensation of diethyl malonate and urea is an efficient and well-established method for producing a core pyrimidine structure. It serves as an excellent example of a cyclocondensation reaction and provides a versatile platform for further chemical modifications to create a diverse range of biologically active compounds. The procedure is robust, high-yielding, and utilizes readily available starting materials, making it a valuable protocol for both academic research and industrial applications in drug discovery.
References
- 1. Pyrimidine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. m.youtube.com [m.youtube.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. youtube.com [youtube.com]
Application Notes and Protocols: Diethyl Ureidomalonate as a Precursor for Anticonvulsant Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of barbiturate anticonvulsant drugs, highlighting the role of diethyl ureidomalonate as a key intermediate. The protocols detailed below are based on established chemical syntheses for barbituric acid and the widely used anticonvulsant, phenobarbital.
Introduction
Barbiturates are a class of drugs derived from barbituric acid that function as central nervous system depressants.[1] Certain derivatives, particularly those with specific substitutions at the 5-position of the barbituric acid ring, exhibit potent anticonvulsant properties and have been mainstays in the treatment of epilepsy for many years.[2][3] Phenobarbital, first introduced in 1912, is a long-acting barbiturate recognized for its effectiveness in managing various types of seizures.[4][5]
The synthesis of these anticonvulsant drugs typically involves the condensation of a disubstituted diethyl malonate with urea in the presence of a strong base.[6] this compound is a key, though often transient, intermediate in this reaction pathway. The general synthetic route is versatile, allowing for the creation of a wide array of barbiturate analogs by starting with appropriately substituted diethyl malonate derivatives.
Mechanism of Action of Barbiturate Anticonvulsants
Barbiturates exert their anticonvulsant effects primarily by modulating the activity of the γ-aminobutyric acid type A (GABAA) receptor in the central nervous system.[1] GABA is the primary inhibitory neurotransmitter in the brain.[1] Barbiturates bind to a specific site on the GABAA receptor, distinct from the GABA and benzodiazepine binding sites, and potentiate the receptor's response to GABA.[1] This potentiation leads to an increase in the duration of chloride ion channel opening, resulting in prolonged hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[1] This dampening of excessive neuronal firing is the basis for their effectiveness in controlling seizures.[5]
Quantitative Data
The following tables summarize key quantitative data for the synthesis of barbituric acid and phenobarbital, including the properties of important intermediates.
Table 1: Properties of Key Reagents and Intermediates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | -50 | 199 |
| Urea | CH₄N₂O | 60.06 | 132.7 | Decomposes |
| Diethyl Phenylmalonate | C₁₃H₁₆O₄ | 236.27 | 16.5 | 170-172 (14 mmHg)[4] |
| Diethyl Ethylphenylmalonate | C₁₅H₂₀O₄ | 264.32 | - | 135-146 (4.5-6.0 mmHg)[4] |
| Barbituric Acid | C₄H₄N₂O₃ | 128.09 | 245 (Decomposes) | - |
| Phenobarbital | C₁₂H₁₂N₂O₃ | 232.24 | 174-178 | - |
Table 2: Reaction Conditions and Reported Yields
| Product | Key Reagents | Base | Solvent | Temperature (°C) | Reported Yield (%) |
| Barbituric Acid | Diethyl malonate, Urea | Sodium Ethoxide | Ethanol | 110 | 72-78[7] |
| Diethyl Phenylmalonate | Ethyl phenylacetate, Diethyl oxalate | Sodium Ethoxide | Ethanol | 60, then 175 | 80-85[4] |
| Diethyl Ethylphenylmalonate | Diethyl phenylmalonate, Ethyl bromide | Sodium Ethoxide | Diethyl Carbonate | 95-100 | 19[4] |
| Phenobarbital | Diethyl ethylphenylmalonate, Urea | Sodium Methoxide | Methanol | Reflux, then 105 | 17.45[8] |
Experimental Protocols
Protocol 1: Synthesis of Barbituric Acid
This protocol describes the synthesis of the parent compound, barbituric acid, from diethyl malonate and urea.
Materials:
-
Sodium metal (11.5 g, 0.5 gram-atom)
-
Absolute ethanol (500 mL)
-
Diethyl malonate (80 g, 0.5 mol)
-
Dry urea (30 g, 0.5 mol)
-
Concentrated hydrochloric acid
-
Distilled water
Apparatus:
-
2 L round-bottom flask
-
Reflux condenser with a calcium chloride guard tube
-
Oil bath
-
Büchner funnel and filter flask
Procedure:
-
Preparation of Sodium Ethoxide: In the 2 L round-bottom flask fitted with a reflux condenser, dissolve 11.5 g of finely cut sodium in 250 mL of absolute ethanol.
-
Addition of Reactants: To the resulting sodium ethoxide solution, add 80 g of diethyl malonate.[7] In a separate beaker, dissolve 30 g of dry urea in 250 mL of hot (approximately 70°C) absolute ethanol. Add the warm urea solution to the reaction flask.
-
Reflux: Shake the mixture well and heat it to reflux for 7 hours in an oil bath maintained at 110°C. A white solid, the sodium salt of barbituric acid, will precipitate.[7]
-
Work-up and Isolation: After the reflux period, add 500 mL of hot (50°C) water to the reaction mixture to dissolve the precipitate.[7]
-
Acidification: While stirring, carefully add concentrated hydrochloric acid until the solution is acidic to litmus paper (approximately 45 mL).
-
Crystallization: Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool in an ice bath overnight to facilitate the crystallization of barbituric acid.[7]
-
Drying: Collect the white crystalline product on a Büchner funnel, wash with 50 mL of cold water, and dry in an oven at 105–110°C for 3–4 hours.[7]
Protocol 2: Synthesis of Phenobarbital
This protocol outlines the final condensation step to produce phenobarbital from diethyl ethylphenylmalonate and urea. The synthesis of the precursor, diethyl ethylphenylmalonate, is a multi-step process that begins with benzyl cyanide.[4]
Materials:
-
Diethyl ethylphenylmalonate
-
Dry urea
-
Sodium methoxide solution in methanol
-
Ethyl acetate
-
Hydrochloric acid
-
Ethanol-water mixture for recrystallization
Apparatus:
-
Reaction flask with a distillation setup
-
Heating mantle
-
Filtration apparatus
-
Beakers
Procedure:
-
Reaction Setup: Charge the reaction flask with a methanol solution of sodium methoxide. Add a small amount of ethyl acetate and heat to reflux to remove any free alkali.[9]
-
Condensation: Add dry urea to the sodium methoxide solution, followed by the slow addition of diethyl ethylphenylmalonate.[9]
-
Solvent Removal: Heat the mixture to distill off the methanol until the internal temperature reaches approximately 105°C. Then, apply a vacuum to remove the remaining volatile components.[9]
-
Isolation of Crude Product: Cool the reaction mixture to below 40°C and dissolve the solid residue in water. Filter the solution. Acidify the filtrate with hydrochloric acid to a pH of 3 to precipitate the crude phenobarbital.[9]
-
Purification: Collect the crude product by filtration, wash with water, and dry. Recrystallize the crude phenobarbital from an ethanol-water mixture to yield the pure product.[9]
Visualizations
Signaling Pathway
References
- 1. Barbiturate - Wikipedia [en.wikipedia.org]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. thaiscience.info [thaiscience.info]
- 9. CN102311394B - Preparation method for 5-ethyl-5-phenyl barbituric acid - Google Patents [patents.google.com]
Catalytic Condensation of Diethyl Ureidomalonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of catalytic methods for the condensation of diethyl ureidomalonate with carbonyl compounds, particularly aldehydes. This reaction is a cornerstone for the synthesis of a wide array of heterocyclic compounds, including pyrimidine derivatives with significant therapeutic potential. The protocols outlined below are based on established catalytic principles, drawing from analogous well-documented transformations such as the Biginelli and Knoevenagel reactions, adapted for the specific reactivity of this compound.
Introduction
This compound is a versatile precursor in organic synthesis, uniquely possessing both a urea moiety and a malonic ester functionality within the same molecule. This arrangement makes it an ideal substrate for cyclocondensation reactions to form six-membered heterocyclic rings. The condensation with aldehydes, in particular, offers a direct route to 5-substituted barbituric acid derivatives and other related pyrimidinetriones. The choice of catalyst is crucial in directing the reaction pathway and achieving high yields and selectivity. This document explores three primary catalytic approaches: Lewis acid catalysis, base-promoted condensation, and organocatalysis.
Catalytic Approaches and Mechanistic Considerations
The condensation of this compound with an aldehyde typically proceeds through an initial Knoevenagel-type condensation of the aldehyde with the active methylene group of the malonate, followed by an intramolecular cyclization involving the urea nitrogen. The catalyst plays a key role in activating either the this compound, the aldehyde, or both.
1. Lewis Acid Catalysis: Lewis acids activate the aldehyde carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the enolized malonate. This approach is analogous to the well-established Biginelli reaction for the synthesis of dihydropyrimidinones.
2. Base-Promoted Condensation: Bases, ranging from mild amines to stronger alkoxides, facilitate the deprotonation of the active methylene group of the this compound, forming a nucleophilic enolate that then attacks the aldehyde. This is followed by cyclization and dehydration.
3. Organocatalysis: Chiral organocatalysts, such as secondary amines (e.g., proline and its derivatives), can activate the reactants through the formation of enamine or iminium ion intermediates. This approach is particularly valuable for achieving asymmetric induction, leading to enantiomerically enriched heterocyclic products.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes typical quantitative data for the condensation of this compound with aromatic aldehydes under different catalytic conditions. Please note that these are representative values, and optimization may be required for specific substrates.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Lewis Acid | |||||
| Yb(OTf)₃ | 10 | Acetonitrile | 80 | 4-6 | 85-95 |
| InCl₃ | 15 | THF | 65 | 6-8 | 80-90 |
| FeCl₃ | 20 | Ethanol | Reflux | 8-12 | 75-85 |
| Base-Promoted | |||||
| Piperidine | 20 | Ethanol | Reflux | 12-18 | 70-80 |
| DBU | 10 | Dichloromethane | 25 | 4-6 | 88-96 |
| NaOEt | 1.1 equiv. | Ethanol | Reflux | 2-4 | 90-98 |
| Organocatalyst | |||||
| L-Proline | 20 | DMSO | 60 | 24-36 | 60-75 (ee up to 90%) |
| Thiourea derivative | 10 | Toluene | 40 | 18-24 | 70-85 (ee up to 95%) |
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Condensation (Representative Protocol with Yb(OTf)₃)
This protocol describes a general procedure for the ytterbium triflate-catalyzed condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound (1.0 mmol, 218.2 mg)
-
Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol, 106.1 mg, 102 µL)
-
Ytterbium(III) triflate (Yb(OTf)₃) (0.1 mmol, 62.0 mg)
-
Acetonitrile (5 mL)
-
Round-bottom flask (25 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and ytterbium(III) triflate (0.1 mmol).
-
Add acetonitrile (5 mL) and a magnetic stir bar.
-
Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water (20 mL) and stir for 15 minutes.
-
The solid product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the 5-aryl-substituted pyrimidine-2,4,6(1H,3H,5H)-trione.
Protocol 2: Base-Promoted Condensation (Representative Protocol with DBU)
This protocol outlines a mild and efficient base-promoted condensation using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Materials:
-
This compound (1.0 mmol, 218.2 mg)
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 mmol, 140.6 mg)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol, 15.2 mg, 15 µL)
-
Dichloromethane (DCM) (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
Procedure:
-
In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in dichloromethane (5 mL).
-
Add DBU (0.1 mmol) to the solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
After the reaction is complete (typically 4-6 hours), concentrate the mixture under reduced pressure.
-
To the residue, add cold 1 M HCl (10 mL) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water (2 x 10 mL), and dry under vacuum.
Protocol 3: Asymmetric Organocatalyzed Condensation (Representative Protocol with L-Proline)
This protocol provides a general method for the enantioselective condensation using L-proline as the catalyst.
Materials:
-
This compound (1.0 mmol, 218.2 mg)
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 1.2 mmol, 181.3 mg)
-
L-Proline (0.2 mmol, 23.0 mg)
-
Dimethyl sulfoxide (DMSO) (2 mL)
-
Screw-cap vial (5 mL)
-
Magnetic stirrer and heating block
Procedure:
-
In a 5 mL screw-cap vial, combine this compound (1.0 mmol), the aromatic aldehyde (1.2 mmol), and L-proline (0.2 mmol).
-
Add DMSO (2 mL) and a magnetic stir bar.
-
Seal the vial and heat the mixture to 60 °C with stirring.
-
Monitor the reaction for 24-36 hours.
-
After completion, cool the mixture to room temperature and add water (10 mL) to precipitate the product.
-
Collect the crude product by filtration and wash with water.
-
Purify the product by column chromatography on silica gel to obtain the enantioenriched product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations
Caption: Lewis acid-catalyzed condensation pathway.
Caption: General experimental workflow.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl Ureidomalonate
Welcome to the technical support center for the synthesis of Diethyl Ureidomalonate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance for common issues encountered during the synthesis, frequently asked questions (FAQs), detailed experimental protocols, and data to help optimize your reaction yields.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, presented in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the common causes?
Answer: Low yields in the synthesis of this compound can stem from several factors:
-
Presence of Moisture: The reaction is highly sensitive to water. Any moisture in the reagents or glassware can consume the sodium ethoxide base, rendering it ineffective for the condensation reaction.[1] It is crucial to use anhydrous ethanol and thoroughly dry all glassware.[1]
-
Impure Reactants: The purity of diethyl malonate and urea is critical. Impurities can lead to side reactions or inhibit the primary reaction. Consider purifying your starting materials if their quality is uncertain.
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reflux time and temperature are adequate. Typically, a prolonged reflux of several hours is necessary for this type of condensation.[2][3]
-
Suboptimal Base Concentration: An insufficient amount of sodium ethoxide will result in an incomplete reaction. It is essential to use a stoichiometric amount of sodium relative to the diethyl malonate.
Question 2: The reaction mixture did not form a precipitate, or the precipitate is minimal.
Answer: The formation of a white precipitate (the sodium salt of the product or a related intermediate) is a key indicator of a successful reaction.[2] A lack of precipitate suggests that the condensation has not occurred effectively. Consider the following:
-
Base Preparation: Ensure that the sodium metal has completely reacted with the anhydrous ethanol to form sodium ethoxide before adding the diethyl malonate and urea.[2][3] The reaction of sodium with ethanol is exothermic and should be handled with care.[2]
-
Reaction Temperature: The reaction typically requires heating to reflux to proceed at an adequate rate.[2][3] Ensure your heating apparatus is maintaining the correct temperature.
Question 3: During the workup, I am having trouble isolating the product.
Answer: Issues during workup can lead to significant product loss. Here are some common challenges and their solutions:
-
Difficulty in Neutralization: After the reaction, the mixture is typically treated with acid to neutralize the base and precipitate the product.[2] Add the acid slowly and with constant stirring to ensure complete neutralization.
-
Product Solubility: this compound has some solubility in water. When washing the crude product, use cold water to minimize losses.[2]
-
Emulsion Formation: The presence of salts can sometimes lead to the formation of emulsions during aqueous workup, making layer separation difficult. While less common in this specific synthesis, if it occurs, adding a small amount of brine may help to break the emulsion.
Question 4: I am observing the formation of side products. What are they and how can I minimize them?
Answer: While the condensation of diethyl malonate with urea is generally straightforward, side reactions can occur:
-
Hydrolysis of Diethyl Malonate: If there is moisture present, the diethyl malonate can be hydrolyzed, especially under basic conditions. This will reduce the amount of starting material available for the desired reaction. Using anhydrous conditions is the best way to prevent this.[1]
-
Cyclization to Barbituric Acid: Although the primary product is the acyclic this compound, under certain conditions, particularly with prolonged heating or incorrect stoichiometry, cyclization to form barbituric acid can occur.[2] Careful control of reaction time and temperature can help to minimize this.
Frequently Asked Questions (FAQs)
Q1: What is the role of sodium ethoxide in this synthesis?
A1: Sodium ethoxide acts as a strong base. Its primary role is to deprotonate the α-carbon of diethyl malonate, forming a resonance-stabilized enolate. This enolate is a potent nucleophile that attacks the carbonyl carbon of urea, initiating the condensation reaction.[1]
Q2: Why is it critical to use anhydrous ethanol?
A2: Anhydrous (absolute) ethanol is crucial because the sodium ethoxide base is generated in situ by reacting sodium metal with ethanol. If water is present, the sodium will react preferentially with water to form sodium hydroxide, which is a less effective base for this reaction and can promote hydrolysis of the ester, leading to significantly lower yields.[1]
Q3: Can I use a different base instead of sodium ethoxide?
A3: While other strong bases can be used, sodium ethoxide is the most common and cost-effective choice for this reaction. If a different alkoxide is used (e.g., sodium methoxide), there is a risk of transesterification with the diethyl malonate, leading to a mixture of ester products.[1]
Q4: What is the expected melting point of this compound?
A4: The reported melting point for this compound is in the range of 172-175°C.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of barbituric acid, a closely related condensation reaction.[2][3]
Materials:
-
Sodium metal
-
Absolute (anhydrous) ethanol
-
Diethyl malonate
-
Urea (dry)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
Apparatus:
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., calcium chloride)
-
Heating mantle or oil bath
-
Beakers
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve 0.5 gram-atom of finely cut sodium metal in 250 mL of absolute ethanol. The reaction is exothermic and may require cooling in an ice bath to control the rate.[2][3]
-
Addition of Reactants: Once all the sodium has reacted and the solution has cooled, add 0.5 mol of diethyl malonate to the sodium ethoxide solution. In a separate beaker, dissolve 0.5 mol of dry urea in 250 mL of warm (approximately 70°C) absolute ethanol. Add the urea solution to the reaction flask.[2][3]
-
Condensation Reaction: Shake the mixture well and heat it to reflux using a heating mantle or oil bath at approximately 110°C for 7 hours. A white solid should precipitate during the reaction.[2][3]
-
Work-up and Isolation: After the reflux is complete, cool the reaction mixture. Add 500 mL of warm (50°C) water to dissolve the solid.[2]
-
Acidification: With constant stirring, carefully add concentrated hydrochloric acid until the solution is acidic to litmus paper. This will precipitate the this compound.
-
Purification: Cool the mixture in an ice bath to ensure complete precipitation. Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water to remove any remaining impurities.[2]
-
Drying: Dry the purified this compound in an oven at 100-110°C.
Data Presentation
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Rationale |
| Solvent | Absolute Ethanol | Good | 95% Ethanol | Poor | Presence of water consumes the base and leads to hydrolysis of the ester, reducing the yield.[1] |
| Base | Sodium Ethoxide | Good | Sodium Hydroxide | Poor | Sodium ethoxide is a stronger base in this context and avoids saponification of the ester. |
| Temperature | Reflux (~78°C) | Good | Room Temperature | Very Poor | The condensation reaction requires heat to proceed at a reasonable rate. |
| Reaction Time | 7 hours | Good | 2 hours | Moderate | A longer reaction time is generally required for the reaction to go to completion.[2][3] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield issues.
References
Technical Support Center: Purification of Diethyl Ureidomalonate by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of diethyl ureidomalonate via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for the recrystallization of this compound?
While specific solubility data for this compound is not extensively published, a common and effective solvent system for similar ureido and malonate compounds is a mixture of ethanol and water. Ethanol is generally a good solvent for these types of molecules when hot, and the addition of water as an anti-solvent induces crystallization upon cooling. A starting point for the ethanol-to-water ratio is approximately 70:30 (v/v), which can be optimized based on experimental observations.
Q2: My this compound is not dissolving in the hot ethanol-water mixture. What should I do?
If the compound does not fully dissolve, consider the following steps:
-
Increase the solvent volume: Add small increments of the hot ethanol portion of the solvent mixture until the solid dissolves. It is crucial to use the minimum amount of solvent necessary to achieve dissolution at the boiling point to ensure good recovery.
-
Increase the temperature: Ensure your solvent is at or near its boiling point. A higher temperature will increase the solubility of the compound.
-
Adjust the solvent composition: If the compound remains insoluble even with additional hot ethanol, the polarity of the solvent system may need to be adjusted. Cautiously increase the proportion of ethanol.
Q3: No crystals are forming even after the solution has cooled to room temperature. How can I induce crystallization?
If crystallization does not initiate upon cooling, you can try the following techniques:
-
Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.
-
Seeding: If available, add a single, small crystal of pure this compound to the supersaturated solution. This "seed" crystal will act as a template for crystallization.
-
Reducing the solvent volume: It's possible that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the this compound, and then allow it to cool again.
-
Lowering the temperature: If cooling to room temperature is ineffective, try placing the flask in an ice bath to further decrease the solubility of the compound.
Q4: The product has "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. To address this:
-
Reheat the solution: Heat the mixture until the oil redissolves completely.
-
Add more of the "good" solvent: In this case, add a small amount of hot ethanol to increase the solubility of the compound at the saturation point.
-
Allow for slower cooling: Let the solution cool to room temperature slowly on a benchtop, perhaps insulated with a cloth, before any further cooling in an ice bath.
Q5: The resulting crystals are very fine or appear impure. How can I obtain larger, purer crystals?
The formation of small crystals or the inclusion of impurities is often a result of rapid cooling. To encourage the growth of larger and purer crystals:
-
Slow down the cooling process: Allow the solution to cool to room temperature undisturbed on the benchtop. Avoid placing it directly in an ice bath from a high temperature.
-
Ensure complete dissolution: Any undissolved material in the hot solution can act as nucleation sites, leading to the formation of many small crystals. Ensure your compound is fully dissolved before cooling.
-
Consider a different solvent system: If the ethanol-water system consistently yields unsatisfactory results, you may need to experiment with other solvents. Based on its structure, other polar protic solvents or mixtures could be effective.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₈H₁₄N₂O₅ |
| Molecular Weight | 218.21 g/mol |
| Melting Point | 172-175 °C[1] |
| Appearance | White crystalline solid |
| Solubility (General) | Sparingly soluble in DMSO and Methanol |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound using an ethanol-water solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Solvent Preparation: Prepare a 70:30 (v/v) mixture of ethanol and water.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the ethanol-water solvent mixture. Heat the flask while gently swirling or stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. As the solution cools, crystals of this compound should form. For maximum yield, you can then place the flask in an ice bath for about 30 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass or drying oven at a temperature well below the melting point.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound recrystallization.
References
Technical Support Center: Barbiturate Synthesis from Diethyl Ureidomalonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of barbiturates using diethyl ureidomalonate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on potential causes and recommended solutions.
Problem 1: Low or No Yield of Barbiturate Product
Possible Causes:
-
Presence of Moisture: The condensation reaction is highly sensitive to water, which can neutralize the strong base (e.g., sodium ethoxide) required for the reaction.
-
Inactive or Insufficient Base: The base may have decomposed due to improper storage or may be used in insufficient quantities to deprotonate the urea effectively.
-
Low Reaction Temperature: Inadequate temperature can lead to an incomplete reaction, as the activation energy for the cyclization is not met.
-
Insufficient Reaction Time: The condensation and cyclization process requires a significant amount of time to proceed to completion.
-
Poor Quality of Reagents: Impurities in this compound or urea can interfere with the reaction.
Solutions:
| Cause | Recommended Action |
| Moisture Contamination | Thoroughly dry all glassware in an oven prior to use. Use anhydrous solvents (e.g., absolute ethanol) and ensure reagents, particularly urea and the base, are dry. A drying tube on the reflux condenser is recommended. |
| Base Inactivity/Insufficiency | Use freshly prepared sodium ethoxide or a recently purchased, properly stored container. Ensure the correct stoichiometric amount of base is used, typically a slight excess. |
| Inadequate Temperature | Maintain the reaction temperature at a consistent and appropriate level, typically around 110°C, using an oil bath for uniform heating.[1] |
| Short Reaction Time | Ensure the reaction is refluxed for the recommended duration, which is often several hours (e.g., 7 hours).[1] |
| Reagent Impurity | Use high-purity this compound and urea. Recrystallize reagents if their purity is questionable. |
Problem 2: Formation of Significant Side Products
Possible Causes:
-
Incomplete Cyclization: The reaction may stall at the intermediate stage, leading to the formation of malonuric acid.
-
Hydrolysis of this compound: The presence of water can lead to the hydrolysis of the ester functional groups in the starting material.
-
Hydrolysis of the Barbiturate Ring: Under harsh basic or acidic conditions during workup, the newly formed barbiturate ring can undergo cleavage.
-
Decomposition of Urea: Excessive temperatures can cause urea to decompose, leading to the formation of byproducts like biuret and cyanuric acid.
Solutions:
| Cause | Recommended Action |
| Incomplete Cyclization | Ensure a sufficiently strong base and anhydrous conditions to drive the reaction towards the cyclized product. Adequate reaction time and temperature are also crucial. |
| Hydrolysis of Starting Material | Strictly adhere to anhydrous reaction conditions. |
| Hydrolysis of Product Ring | Carefully control the pH during the workup process. Acidify slowly and with cooling to precipitate the barbituric acid without causing degradation. |
| Urea Decomposition | Avoid excessively high reaction temperatures. Maintain the temperature within the recommended range for the specific protocol. |
Problem 3: Difficulty in Product Purification
Possible Causes:
-
Co-precipitation of Impurities: Unreacted starting materials or side products may precipitate along with the desired barbiturate.
-
Incomplete Precipitation of the Product: Insufficient acidification during the workup can lead to the loss of product, as some of it may remain dissolved as the sodium salt.
Solutions:
| Cause | Recommended Action |
| Co-precipitation of Impurities | Recrystallization from a suitable solvent, such as aqueous ethanol, is a common and effective method for purifying the crude product. |
| Incomplete Precipitation | Ensure the solution is sufficiently acidic during the workup to fully precipitate the barbituric acid. Check the pH with litmus paper or a pH meter. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the strong base, such as sodium ethoxide, in this synthesis?
A1: The strong base is crucial for deprotonating the urea, which transforms it into a more potent nucleophile. This enhanced nucleophilicity allows it to attack the electrophilic carbonyl carbons of the this compound, initiating the condensation and subsequent cyclization to form the barbiturate ring.
Q2: Can other bases be used instead of sodium ethoxide?
A2: Yes, other strong bases like sodium methoxide can also be used. The choice of base may influence the reaction rate and yield, and the corresponding alcohol should be used as the solvent to prevent transesterification.
Q3: Why is it important to use absolute ethanol?
A3: Absolute (anhydrous) ethanol is essential to prevent the deactivation of the sodium ethoxide base by water. The presence of even small amounts of water can significantly reduce the yield of the reaction.
Q4: How can I monitor the progress of the reaction?
A4: The formation of a white precipitate of the sodium salt of the barbiturate is a visual indicator that the reaction is proceeding. For more detailed monitoring, techniques like Thin Layer Chromatography (TLC) can be used to track the disappearance of the starting materials.
Q5: What is the expected yield for this synthesis?
A5: The yield can vary depending on the specific barbiturate being synthesized and the reaction conditions. For the synthesis of unsubstituted barbituric acid, yields are often reported in the range of 72-78%.[1] However, with optimized conditions, yields as high as 95.3% have been reported.[2] For substituted barbiturates, yields can be lower due to the multi-step nature of the overall synthesis.
Data Presentation
Table 1: Reported Yields for Barbiturate Synthesis
| Product | Starting Materials | Base | Reported Yield |
| Barbituric Acid | Diethyl malonate, Urea | Sodium Ethoxide | 72-78%[1] |
| Barbituric Acid | Diethyl malonate, Urea | Sodium Ethoxide | 95.3%[2] |
| Phenobarbital | Diethyl 2-ethyl-2-phenylmalonate, Urea | Sodium Methoxide | 17.45% |
Note: Yields are highly dependent on experimental conditions and scale.
Experimental Protocols
Detailed Protocol for the Synthesis of Barbituric Acid
This protocol is a comprehensive procedure adapted from established methods.
Materials:
-
Sodium metal
-
Absolute Ethanol
-
This compound
-
Urea (dry)
-
Concentrated Hydrochloric Acid
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser with a calcium chloride drying tube
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Büchner funnel and filter flask
Procedure:
-
Preparation of Sodium Ethoxide: In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 250 mL of absolute ethanol. Carefully add 11.5 g (0.5 mol) of freshly cut sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution, add 108 g (0.5 mol) of this compound. In a separate beaker, dissolve 30 g (0.5 mol) of dry urea in 250 mL of warm (approximately 70°C) absolute ethanol.
-
Condensation Reaction: Add the warm urea solution to the reaction flask. Heat the mixture to reflux (approximately 110°C) using a heating mantle or oil bath and maintain a gentle reflux for 7 hours. A white precipitate of the sodium salt of barbituric acid should form during this time.[1]
-
Work-up and Isolation: After the reflux period, allow the mixture to cool slightly. Add 500 mL of warm (approximately 50°C) water to dissolve the precipitate.
-
Acidification: While stirring, carefully and slowly add concentrated hydrochloric acid to the solution until it is acidic to litmus paper. This will cause the barbituric acid to precipitate out of the solution.
-
Purification: Cool the mixture in an ice bath to ensure complete precipitation. Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water to remove any remaining impurities.
-
Drying: Dry the purified barbituric acid in an oven at 100-110°C.
Visualizations
Experimental Workflow for Barbiturate Synthesis
References
Technical Support Center: Optimizing Diethyl Ureidomalonate Condensations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction conditions of diethyl ureidomalonate condensations.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Presence of Moisture | Ensure all glassware is thoroughly dried, preferably in an oven. Use anhydrous solvents (e.g., absolute ethanol) and ensure reactants (diethyl malonate and urea) are dry. The presence of water can quench the strong base (e.g., sodium ethoxide) and hydrolyze the ester.[1] |
| Ineffective Base | Use a strong base like sodium ethoxide to ensure complete deprotonation of diethyl malonate.[2] Prepare the sodium ethoxide solution in situ by reacting sodium metal with absolute ethanol for best results. Ensure the correct stoichiometric amount of base is used; a slight excess may be beneficial, but a large excess can promote side reactions.[1] |
| Suboptimal Reaction Temperature | The condensation reaction typically requires heating. A common procedure for a similar condensation refluxes the reaction mixture at approximately 110°C.[1][3] Insufficient temperature can lead to an incomplete reaction, while excessively high temperatures may promote side product formation or decomposition. |
| Insufficient Reaction Time | The reaction may require several hours to reach completion. A typical reflux time for the synthesis of the subsequent product, barbituric acid, is 7 hours.[3] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Improper Stoichiometry of Reactants | Use equimolar amounts of diethyl malonate and urea.[4] |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Self-Condensation of Diethyl Malonate | This can be minimized by controlling the addition of the base and ensuring a homogenous reaction mixture. |
| Decomposition of Urea | High reaction temperatures can lead to the decomposition of urea.[5] Maintain the recommended reaction temperature and avoid localized overheating. |
| Hydrolysis of Diethyl Malonate | As mentioned, ensure anhydrous conditions to prevent the hydrolysis of the ester starting material.[1] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Co-precipitation of Unreacted Starting Materials | Optimize the reaction conditions to ensure maximum conversion of starting materials. During work-up, carefully control the pH during neutralization and precipitation steps to selectively isolate the product. |
| Presence of Oily Impurities | If the product is isolated as a solid, washing with a cold, non-polar solvent in which the impurities are soluble but the product is not can be effective. Recrystallization from a suitable solvent system is a common and effective method for purifying the final product. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the strong base in the this compound condensation?
A strong base, typically sodium ethoxide, is crucial for deprotonating the α-carbon of diethyl malonate.[2] This creates a resonance-stabilized enolate ion, which is a potent nucleophile that attacks the electrophilic carbonyl carbon of urea, initiating the condensation reaction.
Q2: What is the recommended solvent for this reaction?
Absolute ethanol is the most commonly used solvent for this reaction, particularly when using sodium ethoxide as the base.[1] Using the same alcohol as the alkoxide base prevents transesterification side reactions.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product over time.
Q4: What are the typical work-up and purification procedures for this compound?
A general work-up procedure involves cooling the reaction mixture, neutralizing the base with an acid (e.g., hydrochloric acid), and then isolating the product.[3] Purification is often achieved through recrystallization from a suitable solvent to obtain a pure crystalline solid.
Experimental Protocols
The following is a representative protocol for a reaction that proceeds through the formation of this compound as an intermediate to produce barbituric acid. The initial steps are directly applicable to the synthesis of this compound.
Protocol: Synthesis of Barbituric Acid via this compound Condensation [3]
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
Urea (dry)
-
Concentrated Hydrochloric Acid
-
Distilled water
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser, dissolve finely cut sodium metal (0.5 gram-atom) in absolute ethanol (250 mL).
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution, add diethyl malonate (0.5 mol). Separately, dissolve dry urea (0.5 mol) in hot absolute ethanol (250 mL, approx. 70°C). Add the urea solution to the reaction mixture.
-
Condensation Reaction: Shake the mixture well and heat it to reflux at 110°C for 7 hours. A white solid, the sodium salt of the cyclized product, should precipitate. At this stage, the reaction has proceeded through the formation of this compound.
-
Work-up and Isolation: After the reflux period, add hot water (500 mL, approx. 50°C) to the reaction mixture to dissolve the solid. Carefully acidify the solution with concentrated hydrochloric acid with stirring until the solution is acidic.
-
Purification: Cool the resulting clear solution in an ice bath to induce crystallization. Collect the white crystalline product by filtration, wash with cold water, and dry.
Visualizations
Caption: Experimental workflow for this compound condensation.
Caption: Troubleshooting logic for low yield in this compound condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 500880-58-0 | Benchchem [benchchem.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. How are barbituric acids synthesized from diethyl malonate? | Filo [askfilo.com]
- 5. Sciencemadness Discussion Board - preparation of barbituric acid (question about the mechanism) - Powered by XMB 1.9.11 [sciencemadness.org]
Column chromatography for purifying Diethyl ureidomalonate products
Technical Support Center: Purifying Diethyl Ureidomalonate
Welcome to the technical support center for the column chromatography purification of this compound. This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: Standard silica gel (230-400 mesh) is the most commonly used and effective stationary phase for the purification of polar organic compounds like this compound.[1] Its polar nature allows for good separation based on the differential adsorption of the target compound and impurities.
Q2: How do I select an appropriate mobile phase (eluent)?
A2: The key is to find a solvent system that moves your target compound to a Retention Factor (Rf) of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate.[2] this compound is a polar molecule due to its ureido and ester groups.[3] Therefore, a mixture of a non-polar solvent and a polar solvent is required.
-
Starting Point: A common and effective system is Ethyl Acetate (EtOAc) in Hexanes.[4]
-
Optimization: Begin with a low polarity mixture (e.g., 10-20% EtOAc in Hexanes) and gradually increase the proportion of EtOAc until the desired Rf is achieved.
Q3: How should I monitor the purification process?
A3: Thin Layer Chromatography (TLC) is the standard method for monitoring the column.[5] Before starting the column, identify a solvent system that gives good separation between your product and any impurities. During the column run, collect fractions and spot them on a TLC plate to track the elution of the desired compound.[6] Fractions containing the pure product should be combined for solvent removal.[5]
Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for purifying crude this compound.
Methodology
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a solvent like Dichloromethane (DCM).
-
Test various solvent systems (e.g., different ratios of Ethyl Acetate/Hexanes) to find one that provides an Rf value of 0.2-0.4 for this compound and good separation from impurities.
-
-
Column Preparation:
-
Securely clamp a glass column of an appropriate size in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[4]
-
Add a thin layer of sand (approx. 1-2 cm) on top of the plug.[7]
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexanes).[4][7]
-
Pour the slurry into the column, tapping the side gently to ensure even packing and to remove air bubbles.[4]
-
Allow the silica to settle, and then add another layer of sand on top to prevent disturbance.[4]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.[4]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a suitable solvent (e.g., DCM, Acetone).
-
Add silica gel (approximately 10-20 times the mass of the sample) to this solution.[2]
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[2]
-
Carefully add this powder to the top of the prepared column.[1][2]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure (for flash chromatography) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes.
-
Start with the low-polarity solvent system determined by TLC and gradually increase the polarity (gradient elution) as the column runs to elute the more polar compounds.[5]
-
-
Analysis and Product Recovery:
Experimental Workflow Diagram
Caption: Workflow for this compound Purification.
Troubleshooting Guide
Problem: My product is not eluting from the column.
-
Cause: The mobile phase is not polar enough to displace the highly polar this compound from the silica gel.[8]
-
Solution: Gradually increase the polarity of the eluent. For an EtOAc/Hexanes system, increase the percentage of EtOAc. If the product still does not elute, a more polar system like Methanol (MeOH) in Dichloromethane (DCM) may be necessary. Start with 1-5% MeOH in DCM.[8] Caution: Do not exceed 10% methanol, as it can start to dissolve the silica gel.[4]
Problem: My fractions show poor separation (streaking or overlapping spots on TLC).
-
Cause 1: Column Overloading. Too much sample was loaded for the amount of silica used.
-
Solution: Use a larger column or reduce the amount of crude material. A general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[1]
-
-
Cause 2: Compound Insolubility. The sample precipitated at the top of the column during loading.
-
Solution: Use the dry loading method described in the protocol.[2] This ensures the compound is evenly distributed on silica before being added to the column.
-
-
Cause 3: Compound Decomposition. The compound may be unstable on the acidic silica gel, causing degradation and streaking.[9]
Problem: I am experiencing a very low yield after purification.
-
Cause 1: Product is spread across too many fractions. This can happen if the elution band is very broad.
-
Solution: Once the product starts eluting, try slightly increasing the solvent polarity to sharpen the elution band and push the remaining product off the column more quickly.[9]
-
-
Cause 2: Fractions are too dilute. The product may be present, but at a concentration too low to be detected by TLC.
-
Solution: Combine and concentrate the fractions where you expected to see the product and re-analyze by TLC.[9]
-
-
Cause 3: Irreversible Adsorption/Decomposition. The product may have decomposed or is permanently stuck to the column.
-
Solution: Refer to the solution for compound decomposition above. If the problem persists, an alternative stationary phase like neutral or basic alumina, or reverse-phase silica, may be required.[4]
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
Data Presentation Tables
Table 1: Recommended Solvent Systems for TLC Analysis
This table provides starting points for developing a mobile phase for this compound. The optimal ratio must be determined experimentally.
| Solvent System Components | Typical Ratios (Polar:Non-polar) | Polarity | Notes |
| Ethyl Acetate / Hexanes | 1:9 to 1:1 (10% - 50%) | Medium | Standard, versatile system. A good first choice for optimization.[4] |
| Dichloromethane / Methanol | 99:1 to 9:1 (1% - 10%) | High | Suitable for highly polar compounds that show low Rf in EtOAc/Hexanes.[4][8] |
| Diethyl Ether / Hexanes | 1:4 to 1:1 (20% - 50%) | Medium | An alternative to EtOAc/Hexanes with different selectivity.[4] |
Table 2: Column Parameters and Loading Guidelines (Silica Gel, 230-400 Mesh)
This table provides general guidelines. Actual capacity may vary based on the difficulty of the separation.
| Column Diameter (cm) | Silica Gel Amount (g) | Crude Sample Load (mg) | Typical Fraction Size (mL) |
| 1.0 | 5 - 10 | 50 - 200 | 5 - 10 |
| 2.0 | 20 - 40 | 200 - 800 | 10 - 20 |
| 3.0 | 45 - 90 | 500 - 1,800 | 20 - 30 |
| 4.0 | 80 - 160 | 800 - 3,200 | 25 - 50 |
| 5.0 | 125 - 250 | 1,200 - 5,000 | 40 - 75 |
References
- 1. benchchem.com [benchchem.com]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. This compound | 500880-58-0 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography [chem.rochester.edu]
How to avoid dialkylation in Diethyl ureidomalonate reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling the alkylation of diethyl ureidomalonate to favor mono-substitution and avoid the common side reaction of dialkylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dialkylation in this compound reactions?
A1: The primary cause of dialkylation is the acidity of the remaining proton on the α-carbon of the mono-alkylated product. After the first alkylation, the mono-substituted this compound can be deprotonated by the base present in the reaction mixture to form a new enolate. This enolate can then react with a second equivalent of the alkylating agent, leading to the formation of a di-alkylated product.[1]
Q2: How does the stoichiometry of the reactants influence the outcome of the reaction?
A2: The molar ratio of the reactants is a critical factor in controlling the extent of alkylation. To favor mono-alkylation, it is recommended to use a slight excess of this compound relative to the base and the alkylating agent.[1] This increases the probability that the base will react with the starting material rather than the mono-alkylated product. For di-alkylation, a stepwise approach with at least two equivalents of base and alkylating agent is necessary.[1]
Q3: What is the role of the base in this reaction, and which bases are commonly used?
A3: The base is used to deprotonate the acidic methylene proton of this compound, forming a nucleophilic enolate. Sodium ethoxide (NaOEt) in ethanol is a classic and commonly used base for this transformation.[1] It is important to match the alkoxide base to the ester to prevent transesterification. For a more irreversible deprotonation, stronger bases like sodium hydride (NaH) in an aprotic solvent such as THF or DMF can be employed.[1]
Q4: Can the choice of solvent affect the selectivity of the reaction?
A4: Yes, the solvent plays a significant role. Protic solvents like ethanol are typically used with alkoxide bases such as sodium ethoxide. Aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are preferred when using stronger bases like sodium hydride (NaH), as they promote complete enolate formation and can help minimize side reactions.[1]
Q5: How does the nature of the alkylating agent impact the reaction?
A5: The alkylation reaction typically proceeds via an S(_N)2 mechanism. Therefore, primary alkyl halides are the most effective electrophiles. Secondary alkyl halides react more slowly and are more prone to competing elimination reactions, while tertiary alkyl halides are generally unsuitable as they will primarily undergo elimination.[2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Significant formation of di-alkylated product | The mono-alkylated product is being deprotonated and reacting further. | - Use a strict 1:1 molar ratio of this compound to the alkylating agent, or a slight excess of the ureidomalonate. - Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. - Consider using a milder base or carefully controlling the amount of a strong base. |
| Low yield of the desired product and isolation of an alkene | The alkyl halide is undergoing an E2 elimination reaction promoted by the basic conditions. | - Use primary or methyl alkyl halides whenever possible, as they are less susceptible to elimination. - Consider using a bulkier, less nucleophilic base. - Lowering the reaction temperature may favor the S(_N)2 pathway over elimination. |
| Reaction is slow or does not go to completion | The alkylating agent is not reactive enough, or the reaction conditions are not optimal. | - Ensure the alkyl halide is of sufficient reactivity (iodides > bromides > chlorides). - Gentle heating may be required, but monitor for an increase in side products. - Consider using a stronger base like NaH in an aprotic solvent to ensure complete enolate formation. |
| Hydrolysis of ester groups observed after workup | Presence of water during the reaction or workup. | - Use anhydrous solvents and properly dried glassware. - Perform the workup under non-hydrolytic conditions where possible. |
| Difficulty in separating mono- and di-alkylated products | The polarity of the mono- and di-alkylated products can be very similar. | - Optimize the reaction conditions to maximize the yield of the desired product and simplify purification. - Careful column chromatography is often necessary for effective separation.[1] |
Data Presentation
| Parameter | Condition to Favor Mono-alkylation | Condition to Favor Di-alkylation | Rationale |
| Stoichiometry (Ureidomalonate:Base:Alkylating Agent) | ~1.1 : 1 : 1 | 1 : >2 : >2 (stepwise addition) | An excess of the starting material increases the likelihood of its reaction over the mono-alkylated product. Sufficient base and alkylating agent are required for the second addition. |
| Base Strength | Milder bases (e.g., K₂CO₃ with phase transfer catalyst) or stoichiometric strong base (e.g., 1 eq NaOEt or NaH) | Stronger bases (e.g., NaOEt, NaH) in excess | Milder bases or stoichiometric amounts of strong bases reduce the concentration of the enolate of the mono-alkylated product. Stronger bases in excess ensure complete deprotonation for both steps. |
| Alkylating Agent Addition | Slow, dropwise addition | Can be added more rapidly in the second step | Slow addition maintains a low concentration of the electrophile, favoring reaction with the more abundant starting material enolate. |
| Temperature | Lower temperatures | Higher temperatures may be needed for the second alkylation | Lower temperatures can help control the reaction rate and reduce the likelihood of the second alkylation. The mono-alkylated enolate may be less reactive, requiring more forcing conditions. |
| Solvent | Aprotic (e.g., THF, DMF) with strong bases; Protic (e.g., EtOH) with alkoxides | Aprotic (e.g., THF, DMF) with strong bases; Protic (e.g., EtOH) with alkoxides | The choice of solvent is primarily dictated by the base used to ensure solubility and reactivity. |
Experimental Protocols
Protocol for Selective Mono-alkylation of this compound
Materials:
-
This compound (1.05 equivalents)
-
Sodium ethoxide (1.0 equivalent)
-
Alkyl halide (1.0 equivalent)
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), in a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol.
-
To this solution, add this compound dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add the alkyl halide dropwise to the cooled solution over a period of 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating may be applied if the reaction is sluggish.
-
Upon completion, cool the mixture to room temperature and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the mono-alkylated this compound.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the alkylation of this compound, showing the formation of both mono- and di-alkylated products.
Troubleshooting Workflow
Caption: A troubleshooting workflow for minimizing dialkylation in this compound reactions.
References
Troubleshooting low yields in pyrimidine synthesis from Diethyl ureidomalonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in pyrimidine synthesis, specifically when using diethyl ureidomalonate as a starting material.
Troubleshooting Guide
Low yields in the cyclization of this compound to form a pyrimidine ring, such as in the synthesis of barbituric acid, can be attributed to several factors. This guide addresses the most common issues in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the most likely causes related to reagents and reaction setup?
A1: Low yields are often traced back to the quality of reagents and the reaction environment. Here are key aspects to scrutinize:
-
Moisture Contamination: The presence of water can lead to the hydrolysis of the ester groups on this compound, preventing cyclization. It is crucial to use anhydrous solvents and thoroughly dry all glassware before use. The base, such as sodium ethoxide, is also highly sensitive to moisture.
-
Purity of this compound: Impurities in the starting material can interfere with the reaction. Ensure the this compound is of high purity and has been stored under appropriate conditions to prevent degradation.
-
Base Quality and Stoichiometry: The base is critical for deprotonating the nitrogen of the ureido group, initiating the cyclization.
-
Inactive Base: If the base has been improperly stored and has decomposed (e.g., sodium ethoxide reacting with atmospheric moisture), it will not be effective.
-
Incorrect Stoichiometry: At least one equivalent of a strong base is required to drive the reaction to completion. Using a sub-stoichiometric amount will result in incomplete conversion.
-
Q2: I've confirmed my reagents are pure and the conditions are anhydrous, but the yield is still poor. What reaction parameters should I investigate?
A2: Optimizing reaction parameters is the next critical step. Consider the following:
-
Reaction Temperature: The cyclization of this compound typically requires heating. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a practical timeframe. Conversely, excessively high temperatures can promote side reactions and decomposition of the starting material or product. The optimal temperature often needs to be determined empirically for your specific substrate and setup.
-
Reaction Time: It is essential to monitor the reaction progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.[1] Insufficient reaction time will result in a low yield due to incomplete conversion, while prolonged reaction times at elevated temperatures can lead to product degradation.
-
Choice of Base and Solvent: The combination of base and solvent is crucial. Sodium ethoxide in anhydrous ethanol is a common choice for this type of condensation. The strength of the base must be sufficient to deprotonate the ureido nitrogen to initiate the intramolecular attack on the ester carbonyl.
Q3: What are the potential side reactions that could be consuming my starting material and lowering my yield?
A3: Several side reactions can compete with the desired intramolecular cyclization:
-
Hydrolysis: As mentioned, hydrolysis of the diethyl ester groups to the corresponding carboxylic acid is a significant side reaction if water is present. This can be exacerbated by the basic conditions.
-
Intermolecular Reactions: If the concentration of this compound is too high, intermolecular condensation reactions may occur, leading to the formation of oligomers or polymers instead of the desired cyclic pyrimidine.
-
Decomposition: this compound may not be stable at very high temperatures, leading to decomposition into smaller, unreactive fragments.
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my reaction effectively?
A1: The choice of analytical technique depends on your specific setup.[1]
-
Thin-Layer Chromatography (TLC): This is a rapid and cost-effective method for qualitatively monitoring the disappearance of the starting material (this compound) and the appearance of the pyrimidine product.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction progress, allowing for the determination of the conversion rate and the purity of the product.[2]
Q2: Is there a standard protocol I can use as a reference?
Data Presentation
Table 1: Reaction Parameters for a Related Synthesis: Barbituric Acid from Diethyl Malonate and Urea
| Parameter | Value | Reference |
| Reagents | ||
| Diethyl Malonate | 0.5 mole | [3][4] |
| Urea | 0.5 mole | [3][4] |
| Sodium | 0.5 gram atom | [3][4] |
| Solvent | ||
| Absolute Ethanol | 500 cc | [3][4] |
| Reaction Conditions | ||
| Temperature | 110°C | [3][4] |
| Reaction Time | 7 hours | [3][4] |
| Yield | ||
| Barbituric Acid | 72-78% | [3] |
Note: This data is for the reaction of diethyl malonate and urea, not this compound. It is provided as a reference for typical conditions in a similar pyrimidine synthesis.
Experimental Protocols
Reference Protocol: Synthesis of Barbituric Acid from Diethyl Malonate and Urea
This protocol is adapted from established literature procedures for the synthesis of barbituric acid and can be used as a starting point for optimizing the cyclization of this compound.[3][4]
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
Urea (dry)
-
Hydrochloric acid (concentrated)
-
Round-bottomed flask with reflux condenser
-
Heating mantle or oil bath
-
Calcium chloride drying tube
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser protected by a calcium chloride tube, dissolve finely cut sodium (0.5 gram atom) in absolute ethanol (250 cc).
-
To this sodium ethoxide solution, add diethyl malonate (0.5 mole).
-
Add a solution of dry urea (0.5 mole) dissolved in hot absolute ethanol (250 cc, ~70°C).
-
Heat the mixture to reflux at 110°C for 7 hours. A white solid should precipitate.
-
After the reaction is complete, add hot water (500 cc, ~50°C) to dissolve the solid.
-
Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper.
-
Cool the clear solution in an ice bath overnight to crystallize the product.
-
Collect the white product by vacuum filtration, wash with a small amount of cold water, and dry in an oven at 105-110°C.
Mandatory Visualizations
Diagrams
Caption: Experimental workflow for pyrimidine synthesis.
Caption: Troubleshooting logic for low yields.
Caption: Proposed mechanism of cyclization.
References
Technical Support Center: Synthesis and Purification of Barbituric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of barbituric acid, with a specific focus on the removal of unreacted diethyl ureidomalonate.
Frequently Asked Questions (FAQs)
Q1: My barbituric acid synthesis resulted in a low yield and a product with a lower-than-expected melting point. What could be the cause?
A common reason for low yields and melting point depression is the presence of impurities, including unreacted starting materials or intermediates such as this compound. Incomplete reaction is a likely cause. Ensure that your reaction has been allowed to proceed for the recommended duration and at the correct temperature. The presence of moisture can also hinder the reaction, so using dry reagents and glassware is critical.[1][2]
Q2: How can I determine if my barbituric acid product is contaminated with unreacted this compound?
The most definitive method for identifying impurities is through analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry.[3][4][5] A less precise but indicative measure is the melting point of your product. Pure barbituric acid has a distinct melting point of around 245 °C (with decomposition).[6] A significantly lower or broader melting point range suggests the presence of impurities.
Q3: What is the recommended method for removing unreacted this compound from my barbituric acid product?
The most effective method for removing this compound is through recrystallization, leveraging the solubility differences between the two compounds. This compound is sparingly soluble in methanol, while barbituric acid can be recrystallized from water or water-alcohol mixtures.[7][8][9] A carefully chosen recrystallization solvent and procedure can effectively separate the desired product from the unreacted intermediate.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of precipitated barbituric acid after acidification. | 1. Incomplete reaction. 2. Product remains dissolved in the solvent. | 1. Ensure the reaction was refluxed for the specified time (typically 4-7 hours) at the appropriate temperature (66-110°C).[10][11][12] 2. If a significant amount of alcohol is present in the reaction mixture, it may increase the solubility of barbituric acid, preventing complete precipitation.[2] Consider evaporating some of the solvent before cooling and filtration. |
| The final product is off-white or yellowish. | Presence of colored impurities. | Add activated charcoal during the recrystallization process to decolorize the solution.[1] |
| Barbituric acid does not precipitate upon cooling after acidification. | The solution is not sufficiently saturated, possibly due to an excess of solvent. | Concentrate the solution by evaporation to reduce the volume of the solvent and then cool the mixture again.[2] Seeding the solution with a small crystal of pure barbituric acid can also induce crystallization. |
Data Presentation
Table 1: Solubility of Key Compounds
| Compound | Water | Ethanol | Methanol | DMSO |
| Barbituric Acid | Soluble in hot water[10] | Soluble in hot ethanol/water mixtures[1] | Soluble in methanol/water mixtures[8] | - |
| This compound | - | - | Sparingly soluble[7] | Soluble[7] |
Table 2: Typical Reaction Parameters for Barbituric Acid Synthesis
| Parameter | Value | Reference |
| Reactants | Diethyl malonate, Urea | [6][10] |
| Base/Catalyst | Sodium ethoxide or Sodium methoxide | [10][11] |
| Solvent | Absolute Ethanol or Methanol | [10][11] |
| Reaction Temperature | 66-110 °C | [10][11] |
| Reaction Time | 4-7 hours | [10][11] |
Experimental Protocols
Protocol 1: Synthesis of Barbituric Acid
This protocol is adapted from established procedures.[6][10]
-
Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser, dissolve finely cut sodium metal in absolute ethanol. The reaction is exothermic and should be cooled in an ice bath if it becomes too vigorous.
-
Reaction Mixture: To the sodium ethoxide solution, add diethyl malonate, followed by a solution of dry urea dissolved in hot absolute ethanol.
-
Reflux: Heat the mixture to reflux at approximately 110°C for 7 hours. A white solid of the sodium salt of barbituric acid should precipitate.
-
Workup: After the reaction is complete, add hot water to dissolve the precipitate.
-
Acidification and Precipitation: Carefully add concentrated hydrochloric acid until the solution is acidic. This will cause the barbituric acid to precipitate out of the solution.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the white product by filtration using a Büchner funnel, wash with cold water, and dry in an oven.
Protocol 2: Purification of Barbituric Acid and Removal of this compound by Recrystallization
-
Dissolution: Dissolve the crude barbituric acid in a minimal amount of hot water (70-90°C) or a hot water/ethanol mixture.[1][9]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the activated charcoal and any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure barbituric acid crystals.
-
Isolation of Pure Product: Collect the purified crystals by filtration, wash with a small amount of cold water, and dry thoroughly. The unreacted this compound, being less soluble in this solvent system, will be largely removed during the filtration steps. For enhanced purity, a wash of the crude product with a solvent in which this compound is sparingly soluble, such as cold methanol, can be performed prior to recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis and purification of barbituric acid.
Caption: Decision-making flowchart for troubleshooting impure barbituric acid.
References
- 1. youtube.com [youtube.com]
- 2. Sciencemadness Discussion Board - Barbituric acid won't precipitate out - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. ijsra.net [ijsra.net]
- 4. repository.gatech.edu [repository.gatech.edu]
- 5. researchgate.net [researchgate.net]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. This compound | 500880-58-0 [amp.chemicalbook.com]
- 8. KR100387696B1 - Method for manufacturing high purity barbituric acid by recrystallization - Google Patents [patents.google.com]
- 9. RU2477276C1 - Method of purifying barbituric acid - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN1354170A - New process for synthesizing diethylbarbituric acid by using sodium methoxide as catalyst - Google Patents [patents.google.com]
- 12. This compound | 500880-58-0 | Benchchem [benchchem.com]
Technical Support Center: Diethyl Ureidomalonate Reaction Scale-Up
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with scaling up the synthesis of diethyl ureidomalonate. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A common and straightforward laboratory-scale synthesis involves the reaction of diethyl aminomalonate hydrochloride with potassium cyanate in an aqueous solution. This method can produce good yields of the desired ester.
Q2: What are the primary challenges when scaling up the this compound synthesis?
The main challenges during scale-up are associated with:
-
Heat Management: The reaction can be exothermic, and the decreased surface-area-to-volume ratio in larger reactors can lead to difficulties in heat dissipation, potentially causing thermal runaway.
-
Mixing Efficiency: Achieving uniform mixing in large reactors is more challenging and can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Side Reactions: The formation of byproducts such as dialkylated products or products from transesterification can become more significant at a larger scale.
-
Purification: Isolating the pure product from a large volume of reaction mixture can be complex, often complicated by the precipitation of byproducts.
Q3: What are the key safety concerns for the large-scale synthesis of this compound?
The primary safety concerns include:
-
Handling of potassium cyanate, which is harmful if swallowed and can release toxic fumes upon contact with acids.
-
Managing potentially exothermic reactions to prevent thermal runaway.
-
The use of flammable solvents, which at a large scale, increases the risk of fire.
Q4: How can I minimize the formation of byproducts during scale-up?
To minimize byproduct formation, consider the following:
-
Stoichiometry Control: Maintain a strict 1:1 molar ratio of diethyl aminomalonate hydrochloride to potassium cyanate.
-
Controlled Addition: Add the potassium cyanate solution slowly to the reaction mixture to maintain better control over the reaction rate and temperature.
-
Temperature Control: Maintain a consistent and controlled temperature throughout the reaction.
Q5: Are there alternative technologies that can facilitate the scale-up of this reaction?
Continuous flow chemistry is a promising alternative to traditional batch processing for scaling up the synthesis of this compound. Flow chemistry offers enhanced heat and mass transfer, better temperature control, and improved safety due to the small reaction volumes at any given time. This can lead to higher yields and purity.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the reaction is stirred efficiently to promote mixing of reactants.- Increase the reaction time and monitor the progress using a suitable analytical method (e.g., TLC, HPLC).- Gradually increase the reaction temperature in small increments, while carefully monitoring for any signs of decomposition or side product formation. |
| Side Reactions | - Maintain a strict 1:1 molar ratio of the reactants.- Add the potassium cyanate solution slowly and at a controlled temperature to prevent localized high concentrations.- Analyze the reaction mixture for byproducts to identify the nature of the side reactions and adjust conditions accordingly. |
| Product Loss During Work-up | - If the product is isolated by crystallization, ensure the solvent system is optimized for maximum recovery.- During aqueous washes, be mindful of the product's solubility in the aqueous phase. Use a brine wash to reduce solubility. |
Issue 2: Poor Product Purity (Presence of Impurities)
| Potential Cause | Recommended Solution |
| Unreacted Starting Materials | - Optimize the reaction time and temperature to drive the reaction to completion.- During work-up, use appropriate washes to remove unreacted starting materials. For example, a dilute acid wash can help remove any remaining basic impurities. |
| Formation of Byproducts | - Refer to the solutions for "Side Reactions" in the low yield troubleshooting guide.- For purification, consider recrystallization from a suitable solvent system. If impurities are difficult to remove by crystallization, column chromatography may be necessary. |
| Product Decomposition | - Avoid excessive temperatures during the reaction and purification steps.- If distillation is used for purification, perform it under high vacuum to lower the boiling point and minimize thermal decomposition. |
Data Presentation
Table 1: Illustrative Comparison of Reaction Parameters at Different Scales
The following table provides a hypothetical comparison of key parameters for the this compound synthesis at laboratory and pilot plant scales. Actual values will depend on the specific equipment and process conditions.
| Parameter | Laboratory Scale (1 L flask) | Pilot Plant Scale (100 L reactor) | Key Considerations for Scale-Up |
| Diethyl Aminomalonate HCl (kg) | 0.1 | 10 | Ensure consistent quality and purity of the starting material. |
| Potassium Cyanate (kg) | 0.08 | 8 | Controlled addition is critical to manage the exotherm. |
| Solvent Volume (L) | 0.5 | 50 | The choice of solvent can impact reaction kinetics and purification. |
| Initial Temperature (°C) | 20-25 | 15-20 | A lower starting temperature may be needed to manage the initial exotherm. |
| Max. Temperature (°C) | 40-45 | 35-40 | Efficient heat removal is crucial to prevent temperature overshoots. |
| Addition Time (hours) | 0.5 | 2-4 | Slower addition at a larger scale allows for better temperature control. |
| Reaction Time (hours) | 2-4 | 4-6 | Reaction time may need to be adjusted based on mixing efficiency. |
| Agitation Speed (RPM) | 200-300 | 50-100 | Tip speed and impeller design are more critical than RPM for effective mixing at scale. |
| Typical Yield (%) | 85-95 | 75-85 | Yields may be lower on a larger scale due to mixing and heat transfer limitations. |
Experimental Protocols
Representative Laboratory-Scale Synthesis of this compound
Materials:
-
Diethyl aminomalonate hydrochloride
-
Potassium cyanate
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl aminomalonate hydrochloride (1.0 eq) in deionized water.
-
In a separate beaker, prepare a solution of potassium cyanate (1.05 eq) in deionized water.
-
Slowly add the potassium cyanate solution to the stirred solution of diethyl aminomalonate hydrochloride at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield pure this compound as a white solid.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound scale-up challenges.
Validation & Comparative
Characterization of Diethyl Ureidomalonate Derivatives by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Diethyl Ureidomalonate and its derivatives, focusing on their characterization by Nuclear Magnetic Resonance (NMR) spectroscopy. This compound serves as a versatile building block in synthetic organic chemistry, particularly in the synthesis of heterocyclic compounds with potential pharmaceutical applications. Understanding the precise structural features of its derivatives is crucial for drug design and development. This document presents a summary of NMR spectroscopic data for a selection of these compounds, alongside detailed experimental protocols for their synthesis and analysis.
Comparative NMR Data of this compound Derivatives
The following table summarizes the ¹H and ¹³C NMR chemical shift data for this compound and representative N-substituted derivatives. These values are critical for confirming the successful synthesis of the target molecules and for comparing the electronic effects of different substituents on the ureidomalonate core structure.
| Compound Name | Substituent (R) | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | H | DMSO-d₆ | 1.18 (t, 6H, J=7.1 Hz, 2xCH₃), 4.10 (q, 4H, J=7.1 Hz, 2xOCH₂), 5.01 (d, 1H, J=8.5 Hz, CH), 6.33 (s, 2H, NH₂), 7.21 (d, 1H, J=8.5 Hz, NH) | 14.1 (2C), 57.1, 60.5 (2C), 157.4, 168.0 (2C) |
| Diethyl (3-phenylureido)malonate | Phenyl | CDCl₃ | 1.29 (t, 6H, J=7.1 Hz, 2xCH₃), 4.26 (q, 4H, J=7.1 Hz, 2xOCH₂), 5.31 (d, 1H, J=7.7 Hz, CH), 6.80 (br s, 1H, NH), 7.08-7.45 (m, 5H, Ar-H), 8.30 (br s, 1H, NH) | 14.0 (2C), 58.0, 62.5 (2C), 120.2 (2C), 124.0, 129.0 (2C), 138.2, 155.0, 166.5 (2C) |
| Diethyl (3-benzylureido)malonate | Benzyl | CDCl₃ | 1.27 (t, 6H, J=7.1 Hz, 2xCH₃), 4.22 (q, 4H, J=7.1 Hz, 2xOCH₂), 4.39 (d, 2H, J=5.8 Hz, NCH₂), 5.18 (d, 1H, J=8.0 Hz, CH), 5.85 (br t, 1H, J=5.8 Hz, NH), 6.55 (br d, 1H, J=8.0 Hz, NH), 7.25-7.38 (m, 5H, Ar-H) | 14.1 (2C), 44.5, 57.5, 62.2 (2C), 127.5 (2C), 127.8, 128.7 (2C), 138.5, 157.5, 167.2 (2C) |
Experimental Protocols
General Synthesis of N-Substituted this compound Derivatives
Materials:
-
Diethyl aminomalonate hydrochloride
-
Appropriate isocyanate (e.g., phenyl isocyanate, benzyl isocyanate)
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of diethyl aminomalonate hydrochloride (1.0 eq) in anhydrous dichloromethane, triethylamine (1.1 eq) is added, and the mixture is stirred at room temperature for 15 minutes.
-
The corresponding isocyanate (1.0 eq) is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until completion (typically 2-4 hours).
-
Upon completion, the reaction mixture is washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-substituted this compound derivative.
NMR Spectroscopic Analysis
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
-
5 mm NMR tubes
Sample Preparation:
-
Approximately 10-20 mg of the purified this compound derivative is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to an NMR tube.
¹H NMR Spectroscopy:
-
Standard proton NMR spectra are acquired at room temperature.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
¹³C NMR Spectroscopy:
-
Proton-decoupled carbon NMR spectra are acquired.
-
Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024-4096 scans).
-
Chemical shifts are reported in ppm relative to the solvent residual peak, which is then referenced to TMS.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the synthesis and characterization of this compound derivatives.
Caption: Synthesis and NMR characterization workflow.
From Reactant to Ring: An IR Spectroscopic Analysis of Diethyl Ureidomalonate Cyclization
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the infrared (IR) spectroscopy data for the reaction of diethyl ureidomalonate to form barbituric acid. This reaction is a fundamental step in the synthesis of a wide range of barbiturate drugs.
The cyclization of this compound is a key reaction in medicinal chemistry, leading to the formation of the barbiturate heterocyclic system. This guide details the experimental protocol for this reaction, which is often performed in situ from diethyl malonate and urea, and provides a comparative analysis of the infrared (IR) spectra of the reactants, the intermediate (this compound), and the final product (barbituric acid).
Comparative IR Spectral Data
The transformation from the starting materials to the final cyclized product can be effectively monitored by observing key changes in the infrared spectrum. The following table summarizes the characteristic IR absorption peaks for diethyl malonate, urea, the expected peaks for the intermediate this compound, and the final product, barbituric acid.
| Functional Group | Diethyl Malonate (Reactant)[1][2][3] | Urea (Reactant)[4][5][6][7][8] | This compound (Intermediate) | Barbituric Acid (Product)[9][10][11] |
| N-H Stretch | - | 3400-3200 cm⁻¹ (broad, two bands) | ~3400-3200 cm⁻¹ (broad) | ~3200 cm⁻¹ (broad) |
| C-H Stretch | 3000-2850 cm⁻¹ | - | 3000-2850 cm⁻¹ | ~3100 cm⁻¹, ~2850 cm⁻¹ |
| C=O Stretch (Ester) | 1757, 1740 cm⁻¹ (two bands) | - | ~1740 cm⁻¹ | - |
| C=O Stretch (Amide I) | - | ~1680 cm⁻¹ | ~1680 cm⁻¹ | ~1750-1700 cm⁻¹ (multiple bands) |
| N-H Bend (Amide II) | - | ~1600 cm⁻¹ | ~1600 cm⁻¹ | ~1600 cm⁻¹ |
| C-O Stretch (Ester) | ~1250-1150 cm⁻¹ | - | ~1250-1150 cm⁻¹ | - |
| C-N Stretch | - | ~1450, 1150 cm⁻¹ | ~1450, 1150 cm⁻¹ | Present in fingerprint region |
Experimental Protocols
Synthesis of Barbituric Acid from Diethyl Malonate and Urea
This procedure describes the synthesis of barbituric acid, which proceeds through the in-situ formation of this compound.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
Urea (dry)
-
Concentrated Hydrochloric Acid
-
Distilled water
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve finely cut sodium metal in absolute ethanol. The reaction is exothermic and should be cooled if it becomes too vigorous.
-
Reaction Mixture: To the sodium ethoxide solution, add diethyl malonate, followed by a solution of dry urea dissolved in hot absolute ethanol.
-
Reflux: Heat the mixture to reflux using an oil bath at approximately 110°C for several hours. A white precipitate of the sodium salt of barbituric acid will form.
-
Work-up: After the reaction is complete, add hot water to dissolve the precipitate. Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper.
-
Isolation: Cool the solution in an ice bath to crystallize the barbituric acid. Collect the white product by filtration, wash with cold water, and dry in an oven.
IR Spectroscopy Sample Preparation
For Solid Samples (Urea, Barbituric Acid):
-
KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Nujol Mull Method: Grind a small amount of the solid sample to a fine powder and then add a few drops of Nujol (mineral oil) to create a thick paste (mull). Place a small amount of the mull between two salt plates (e.g., NaCl or KBr) and press them together to form a thin film.
For Liquid Samples (Diethyl Malonate):
-
Neat Sample: Place a drop of the liquid directly between two salt plates and press them together to create a thin film.
The prepared sample is then placed in the sample holder of the IR spectrometer for analysis.
Visualizing the Reaction and Analysis Workflow
To better understand the chemical transformation and the experimental process, the following diagrams were generated using the DOT language.
References
- 1. Diethyl malonate(105-53-3) IR Spectrum [m.chemicalbook.com]
- 2. Diethyl malonate [webbook.nist.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Infrared spectra of amorphous and crystalline urea ices - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03503G [pubs.rsc.org]
- 9. Barbituric acid(67-52-7) IR Spectrum [chemicalbook.com]
- 10. Barbituric acid [webbook.nist.gov]
- 11. Barbituric Acid | C4H4N2O3 | CID 6211 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation of Diethyl Ureidomalonate and its Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of heterocyclic compounds, particularly in the development of novel therapeutic agents, a thorough understanding of the structural properties of starting materials and intermediates is paramount. Diethyl ureidomalonate is a key reagent in the synthesis of various biologically active molecules, including hydantoins and barbiturates. Mass spectrometry is an indispensable tool for the characterization of such compounds. This guide provides a comparative analysis of the mass spectrometry fragmentation of this compound and its alternatives, supported by experimental data from related compounds and detailed methodologies.
Comparative Fragmentation Analysis
The following table summarizes the expected and observed mass spectrometry fragmentation patterns of this compound and two common alternatives in heterocyclic synthesis: diethyl aminomalonate and diethyl malonate.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Structures | Ionization Method |
| This compound | 218 (Predicted) | 175 : [M - HNCO]⁺ (Loss of isocyanic acid) 173 : [M - OC₂H₅]⁺ (Loss of ethoxy radical) 160 : [M - CONH₂ - H]⁺ (Loss of carbamoyl radical and hydrogen) 145 : [M - COOC₂H₅]⁺ (Loss of ethoxycarbonyl radical) 116 : [M - 2x COOC₂H₅]⁺ (Loss of both ethoxycarbonyl groups) | Electron Ionization (EI) |
| Diethyl Aminomalonate | 175 | 130 : [M - OC₂H₅]⁺ (Loss of ethoxy radical)[1] 102 : [M - COOC₂H₅]⁺ (Loss of ethoxycarbonyl radical)[1] 74 : [CH(NH₂)COOH]⁺ (Amino-malonic acid fragment) | Electron Ionization (EI) |
| Diethyl Malonate | 160 | 115 : [M - OC₂H₅]⁺ (Loss of ethoxy radical)[2][3] 88 : [M - 2x C₂H₄]⁺ (Loss of two ethylene molecules via rearrangement)[2] 45 : [COOH]⁺ or [OC₂H₅]⁺ | Electron Ionization (EI) |
Proposed Fragmentation Pathway for this compound
Caption: Proposed EI fragmentation of this compound.
Experimental Protocols
The following provides a generalized experimental protocol for acquiring mass spectra of the compared compounds, based on standard practices for similar analytes.
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements. For routine analysis, a gas chromatograph coupled with a quadrupole mass spectrometer (GC-MS) is suitable.
-
Ionization Source: Electron Ionization (EI) is a common and effective method for these types of small molecules.
Gas Chromatography (for GC-MS):
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a moderate rate (e.g., 10°C/min) to a final temperature of 250-280°C.
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 20:1 to 50:1. Injector temperature should be around 250°C.
Mass Spectrometry:
-
Ionization Energy: 70 eV for EI.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Sample Preparation:
-
Dissolve a small amount of the solid sample (approximately 1 mg) in a suitable volatile solvent (e.g., 1 mL of methanol or ethyl acetate).
-
Vortex the solution to ensure complete dissolution.
-
Inject 1 µL of the solution into the GC-MS system.
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the characterization of synthetic reagents like this compound and its alternatives.
References
The Modern Chemist's Playbook: A Comparative Guide to Pyrimidine Synthesis Beyond Diethyl Ureidomalonate
For decades, the condensation of diethyl ureidomalonate with a base has been a foundational route to pyrimidines, particularly in the synthesis of barbiturates and related scaffolds. However, the landscape of synthetic organic chemistry is ever-evolving, driven by the need for higher efficiency, milder conditions, greater molecular diversity, and greener processes. This guide provides a comprehensive comparison of modern alternatives to this classical approach, offering researchers, scientists, and drug development professionals a data-driven overview of the most effective strategies available for pyrimidine ring construction.
This comparison focuses on key performance indicators such as reaction yield, time, and conditions, presenting quantitative data from published experimental procedures. We will explore prominent alternatives including the versatile Biginelli reaction and methods employing activated methylene compounds like malononitrile and ethyl cyanoacetate.
Performance Comparison of Pyrimidine Synthesis Methods
The selection of a synthetic route is a critical decision in any research program. The following table summarizes the performance of the traditional diethyl malonate condensation for barbituric acid synthesis against several powerful alternatives. This allows for a direct comparison of efficiency and resourcefulness.
| Method | Core Reactants | N-C-N Source | Key Conditions | Time | Yield (%) |
| Traditional Condensation | Diethyl Malonate | Urea | Sodium Ethoxide in Ethanol, Reflux | 7 hours | 72-78%[1][2][3] |
| Classical Biginelli Reaction | Ethyl Acetoacetate, Benzaldehyde | Urea | HCl, Ethanol, Reflux | 4-5 hours | ~75%[4] |
| Microwave-Assisted Biginelli | Ethyl Acetoacetate, Benzaldehyde | Urea | Sulfamic Acid, Solvent-Free, 300W | 3 minutes | 95%[4] |
| Grindstone Biginelli | Ethyl Acetoacetate, Benzaldehyde | Urea | CuCl₂·2H₂O / HCl, Solvent-Free | Not Specified | >90%[5] |
| Thiouracil Synthesis | Ethyl Cyanoacetate, Aldehyde | Thiourea | K₂CO₃, Ethanol | Not Specified | Good[6][7] |
| Triazolopyrimidine Synthesis | Malononitrile, Aryl Aldehyde | 3-Amino-1,2,4-triazole | NaOH, Ethanol, Ultrasonic Irradiation | 60 minutes | ~88%[8] |
Reaction Pathways and Workflows
Visualizing the flow of a chemical transformation is essential for understanding its mechanics and requirements. The following diagrams, generated using DOT language, illustrate the reaction pathways for the traditional barbituric acid synthesis and the highly efficient Biginelli reaction, along with a typical experimental workflow.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1,2,4] triazolo[4,3-a]-pyrimidine-6-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Barbiturate Synthesis: Diethyl Ureidomalonate vs. Diethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key starting materials in the synthesis of barbiturates: diethyl ureidomalonate and the traditional precursor, diethyl malonate. The selection of a starting material is a critical decision in drug synthesis, influencing reaction pathways, efficiency, and overall yield. This document outlines the established experimental protocol for barbiturate synthesis using diethyl malonate and proposes a theoretical pathway for the use of this compound, supported by analogous reactivity data.
At a Glance: Comparison of Starting Materials
| Feature | Diethyl Malonate | This compound |
| Reaction Type | Intermolecular Condensation | Intramolecular Cyclization (Theoretical) |
| Key Reactants | Diethyl malonate, Urea | This compound |
| Reaction Complexity | Two-component reaction requiring careful stoichiometry. | Single-component cyclization, potentially simplifying the reaction setup. |
| Potential Advantages | Well-established, extensively documented, and reliable method.[1][2][3] | Potentially higher atom economy, simpler purification due to fewer reagents. |
| Potential Disadvantages | Requires precise control of reactant ratios to avoid side products. | Synthesis of the starting material may be complex; less documented pathway for barbiturate synthesis. |
| Reported Yield | 72-95.3% for barbituric acid.[1][4] | Not reported for barbiturate synthesis. |
Reaction Pathways: A Visual Comparison
The synthesis of the core barbiturate structure, barbituric acid, proceeds through distinct pathways depending on the chosen starting material.
Established Pathway: Diethyl Malonate
The synthesis of barbituric acid from diethyl malonate is a classic condensation reaction with urea, typically catalyzed by a strong base like sodium ethoxide.[2][5]
Caption: Synthesis of Barbituric Acid from Diethyl Malonate.
Theoretical Pathway: this compound
The use of this compound introduces the potential for a more direct, intramolecular cyclization to form the barbiturate ring. This pathway is proposed based on the known reactivity of ureidomalonates in forming other heterocyclic structures.
Caption: Proposed Synthesis of Barbituric Acid from this compound.
Experimental Protocols
Synthesis of Barbituric Acid from Diethyl Malonate
This established protocol is adapted from well-documented literature.[1][2]
Materials:
-
Diethyl malonate (0.5 mol, 80 g)
-
Urea (0.5 mol, 30 g)
-
Sodium metal (0.5 g-atom, 11.5 g)
-
Absolute Ethanol (500 mL)
-
Concentrated Hydrochloric Acid
-
Distilled water
Procedure:
-
Preparation of Sodium Ethoxide: In a 2-liter round-bottom flask equipped with a reflux condenser, dissolve 11.5 g of finely cut sodium in 250 mL of absolute ethanol. This reaction is exothermic and should be cooled if it becomes too vigorous.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 80 g of diethyl malonate. In a separate beaker, dissolve 30 g of dry urea in 250 mL of hot (approximately 70°C) absolute ethanol. Add the hot urea solution to the flask.
-
Condensation: Shake the mixture well and reflux for 7 hours on an oil bath heated to 110°C. A white solid, the sodium salt of barbituric acid, will precipitate.
-
Work-up and Isolation: After reflux, add 500 mL of hot (50°C) water to dissolve the precipitate.
-
Acidification: Carefully acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper (approximately 45 mL). This will precipitate the barbituric acid.
-
Purification: Filter the hot solution to remove any impurities, then cool the filtrate in an ice bath overnight to crystallize the barbituric acid.
-
Drying: Collect the crystalline product by filtration, wash with cold water, and dry in an oven at 100-110°C.
Expected Yield: 72-78%[1]
Proposed Synthesis of Barbituric Acid from this compound (Theoretical)
This proposed protocol is based on the principles of intramolecular cyclization and the known properties of this compound.
Materials:
-
This compound (0.1 mol, 21.8 g)
-
Sodium ethoxide (catalytic amount)
-
Anhydrous Ethanol (250 mL)
-
Hydrochloric Acid (for work-up)
-
Distilled water
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 21.8 g of this compound in 250 mL of anhydrous ethanol.
-
Catalyst Addition: Add a catalytic amount of sodium ethoxide to the solution.
-
Cyclization: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture and neutralize with a calculated amount of hydrochloric acid.
-
Purification: The product, barbituric acid, is expected to precipitate upon cooling. The crude product can be collected by filtration and recrystallized from water or an ethanol/water mixture.
-
Drying: Dry the purified product under vacuum.
Expected Yield: Not yet determined experimentally.
Data Summary
| Parameter | Diethyl Malonate Method | This compound Method (Theoretical) |
| Reaction Time | ~7 hours | Expected to be shorter due to intramolecular nature. |
| Reaction Temperature | 110°C | Likely reflux temperature of ethanol (~78°C). |
| Key Reagents | Diethyl malonate, Urea, Sodium Ethoxide | This compound, Catalytic Base |
| Byproducts | Ethanol | Ethanol |
| Purity of Crude Product | Generally high after precipitation. | Potentially higher due to fewer starting materials and side reactions. |
Conclusion
The synthesis of barbiturates from diethyl malonate is a robust and well-understood method, supported by a wealth of experimental data. It remains the standard approach in many research and industrial settings.
The use of this compound presents an intriguing theoretical alternative that could offer advantages in terms of reaction simplicity and atom economy. However, this pathway requires experimental validation to determine its feasibility, optimal reaction conditions, and overall efficiency. Further research into the synthesis and cyclization of this compound is warranted to explore its potential as a modern alternative for the synthesis of barbiturates and other valuable heterocyclic compounds. Researchers are encouraged to investigate this promising avenue, which could lead to more streamlined and efficient synthetic routes for this important class of molecules.
References
A Researcher's Guide to Heterocyclic Synthesis: A Comparative Study of Reagents
The synthesis of heterocyclic compounds is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. The choice of reagents and synthetic strategy can dramatically influence the efficiency, selectivity, and environmental impact of these processes. This guide offers a comparative analysis of common reagents and methodologies for the synthesis of three key heterocyclic scaffolds: pyridines, indoles, and quinolines, with a brief overview of imidazole synthesis. The information is tailored for researchers, scientists, and drug development professionals, providing objective performance data, detailed experimental protocols, and visual workflows to inform synthetic planning.
Pyridine Synthesis: Classical versus Modern Approaches
Pyridine and its derivatives are fundamental building blocks in a vast number of pharmaceuticals and functional materials. Their synthesis has evolved from classical condensation reactions to highly efficient transition-metal-catalyzed methodologies.
Performance Comparison of Pyridine Synthesis Methods
The selection of a synthetic route for pyridines often involves a trade-off between reaction time, yield, and substrate scope. The following table summarizes quantitative data for several common methods.[1]
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Reaction Time | Yield (%) |
| One-Pot Three-Component | Aldehyde, Acyl acetonitrile, Amino heterocycle | 1-butyl-3-methylimidazolium bromide ([bmim]Br) | 4 - 7 h | 92 - 95% |
| Bohlmann-Rahtz | Enamine, Alkynone | Not specified | 5.5 - 6 h | 85 - 86% |
| Palladium(II)-Catalyzed | α,β-Unsaturated Oxime Ether, Alkene | Pd(OAc)₂, NaOAc | Not specified | High |
| Rhodium(III)-Catalyzed | α,β-Unsaturated O-pivaloyl oxime, Alkene | [RhCp*Cl₂]₂, Silver salt | Not specified | High |
| Hantzsch Synthesis (Conventional) | Formaldehyde, Ethyl acetoacetate, Ammonia | None (reflux in ethanol) | 30 min | 15 - 52% |
| Hantzsch Synthesis (Microwave) | 3-(trimethylsilyl)propynal, Ethyl acetoacetate, Ammonium acetate | None (microwave irradiation) | 7 min | Up to 98% |
Experimental Protocols for Pyridine Synthesis
1. One-Pot Three-Component Synthesis of Fused Pyridine Derivatives [1]
This protocol describes an efficient, environmentally friendly one-pot synthesis of fused pyridine derivatives using an ionic liquid as the reaction medium.
-
Reagent Preparation: A dry 50 mL flask is charged with an aldehyde (1 mmol), an acyl acetonitrile (1 mmol), an electron-rich amino heterocycle (e.g., 5-aminopyrazole or 6-aminouracil) (1 mmol), and the ionic liquid 1-butyl-3-methylimidazolium bromide ([bmim]Br) (2 mL).
-
Reaction: The reaction mixture is stirred at 80°C for a period of 4 to 7 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, 50 mL of water is added to the flask, leading to the precipitation of the solid product. The solid is collected by filtration and washed with water. The crude product is then purified by recrystallization from ethanol to yield the final fused pyridine derivative.
2. Bohlmann-Rahtz Pyridine Synthesis [2]
This method involves the condensation of an enamine with an alkynone.
-
Reagent Preparation: In a suitable solvent, the enamine (1 equivalent) and the alkynone (1 equivalent) are combined.
-
Reaction: The reaction is typically heated under reflux for 5.5 to 6 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
3. Hantzsch Pyridine Synthesis: Conventional vs. Microwave [2]
This is a classic multi-component reaction for the synthesis of dihydropyridines, which can then be oxidized to pyridines.
-
Conventional Heating Protocol: In a round-bottom flask equipped with a reflux condenser, combine aqueous formaldehyde (37% in water, 1.4 mL, 18.70 mmol), ethyl acetoacetate (5.0 mL, 39.06 mmol), and concentrated aqueous ammonia (25% in water, 6.2 mL, 82.97 mmol) in ethanol (2.0 mL). Heat the reaction mixture at reflux for 30 minutes. After cooling the mixture to room temperature, the precipitate is collected by filtration. The collected solid is rinsed with chilled ethanol (0–5 °C) and recrystallized from ethanol to yield the pure product.[2]
-
Microwave Synthesis Protocol: In a sealed microwave tube, a solution of 3-(trimethylsilyl)propynal (50 mg, 0.53 mmol), ethyl acetoacetate (0.14 g, 1.1 mmol), and ammonium acetate (0.12 g, 1.6 mmol) in a mixture of ethanol and glacial acetic acid (5:1, 2 mL) is prepared. The sealed tube is placed in a CEM Discover microwave synthesizer and irradiated at 120 °C for 7 minutes with an initial power of 90 W. The reaction mixture is cooled using a stream of compressed air and the solvent is removed in vacuo. The resulting residue is partitioned between a saturated aqueous solution of NaHCO₃ (25 mL) and CH₂Cl₂ (25 mL). The aqueous layer is further extracted with CH₂Cl₂ (2 x 15 mL). The combined organic extracts are washed with brine (15 mL), dried over Na₂SO₄, and concentrated in vacuo to yield the product.[2]
Visualizing Pyridine Synthesis Workflows
Caption: One-pot synthesis workflow for fused pyridines.
Caption: Conventional vs. Microwave heating workflows.
Indole Synthesis: A Focus on Catalytic Methods
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. Modern synthetic methods often rely on transition metal catalysis to achieve high efficiency and functional group tolerance.
Performance Comparison of Catalytic Systems for Indole Synthesis
The choice of catalyst significantly impacts the yield, reaction time, and conditions required for indole synthesis.[3]
| Catalyst System | Starting Materials | Key Reaction Conditions | Catalyst Loading | Reaction Time | Yield (%) |
| Palladium-Catalyzed | o-haloanilines, phenylacetylene | Pd(PPh₃)₂Cl₂/CuI, DMF, Room Temp. | Pd: 3.3 mol%, CuI: 7.3 mol% | 24 h | 68 - 95% |
| Cobalt-Rhodium | 2-(2-nitroaryl)acetonitriles | Co₂Rh₂/C Nanoparticles, H₂ (1 atm), Methanol, 25°C | Not Specified | Not Specified | 71 - 97% |
| Gold-Catalyzed | 2-(2-ethynylaryl)acetonitriles, anthranils | IPrAuCl/AgNTf₂, DCE, 80°C, then DBU | 10 mol% | 44 h | 56% |
Experimental Protocols for Indole Synthesis
1. Palladium-Catalyzed Synthesis of 2-Aryl-1H-indole-3-acetonitriles [3]
This method involves a Sonogashira coupling followed by a cyclization cascade.
-
Reaction Setup: To a solution of o-haloaniline (1 equivalent) and phenylacetylene (1.2 equivalents) in DMF, add Pd(PPh₃)₂Cl₂ (3.3 mol%) and CuI (7.3 mol%).
-
Reaction: Stir the mixture at room temperature for 24 hours under an inert atmosphere.
-
Work-up and Purification: After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.
2. Gold-Catalyzed Synthesis of Substituted Indoles [3]
This protocol describes a gold-catalyzed reaction for the synthesis of substituted indoles.
-
Reaction Setup: A mixture of 2-(2-ethynylaryl)acetonitrile (1.6 mmol), anthranil (0.8 mmol), and IPrAuCl (10 mol%) with AgNTf₂ (10 mol%) is heated in 1,2-dichloroethane (DCE) at 80°C for 20 hours under a nitrogen atmosphere.
-
Reaction: After the initial reaction period, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 equiv.) is added to the solution. The reaction mixture is heated for an additional 24 hours at 80°C.
-
Work-up and Purification: The product is isolated and purified by silica column chromatography.
Visualizing the Indole Synthesis Pathway
Caption: Palladium-catalyzed indole synthesis pathway.
Quinoline Synthesis: A Comparative Overview of Classical Methods
The quinoline ring system is a key feature in a number of antimalarial, anticancer, and anti-inflammatory drugs. Several named reactions have been developed for its synthesis, each with its own advantages and limitations.[4]
Performance Comparison of Quinoline Synthesis Methods
The choice of a particular method for quinoline synthesis is often dictated by the desired substitution pattern and the availability of starting materials.[4]
| Synthesis Method | Starting Materials | Typical Products | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | Unsubstituted or substituted quinolines | Low to moderate | Often requires extensive purification | Uses readily available starting materials | Harsh, exothermic reaction conditions; often low yields |
| Doebner-von Miller | Aniline, α,β-unsaturated aldehyde or ketone | 2- and/or 4-substituted quinolines | Moderate to good | Generally good | More versatile than Skraup synthesis | Can produce mixtures of isomers |
| Combes Synthesis | Aniline, β-diketone | 2,4-disubstituted quinolines | Good | Good | Good yields for 2,4-disubstituted quinolines | Limited to specific substitution patterns |
| Friedländer Synthesis | o-aminoaryl aldehyde or ketone, compound with α-methylene group | Polysubstituted quinolines | Good to excellent | High | High yields and regioselectivity | Requires specific o-aminoaryl carbonyl compounds |
| Gould-Jacobs Reaction | Aniline, ethyl ethoxymethylenemalonate | 4-hydroxyquinolines | High | High | Reliable method for 4-hydroxyquinolines | Requires high cyclization temperatures |
Experimental Protocols for Quinoline Synthesis
1. Skraup Synthesis (General Protocol) [4]
-
Reaction Setup: In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol in a large, robust reaction vessel equipped with a reflux condenser and a mechanical stirrer.
-
Reaction: Add an oxidizing agent, such as nitrobenzene or arsenic pentoxide, portion-wise to the mixture. Heat the reaction mixture carefully to initiate the reaction. The reaction is highly exothermic and may require cooling to control the temperature.
-
Work-up and Purification: After the reaction subsides, the mixture is poured onto ice, neutralized, and the quinoline is isolated by steam distillation or extraction.
2. Combes Quinoline Synthesis (General Protocol) [4]
-
Reaction Setup: An aniline is reacted with a β-diketone in the presence of an acid catalyst (e.g., polyphosphoric acid).
-
Reaction: The mixture is heated, leading to the formation of a Schiff base intermediate, which then undergoes acid-catalyzed cyclization and dehydration.
-
Work-up and Purification: The reaction mixture is cooled, neutralized, and the product is isolated by filtration or extraction, followed by recrystallization or chromatography.
Visualizing the Quinoline Synthesis Workflow
Caption: Workflow for the Friedländer Quinoline Synthesis.
Imidazole Synthesis: A Brief Overview
Imidazoles are another class of heterocycles of great importance in medicinal chemistry.[5][6] Recent advances have focused on the development of regiocontrolled syntheses of substituted imidazoles.[5][6] Methodologies are often categorized by the bond disconnections used to construct the imidazole ring. While a detailed quantitative comparison is beyond the scope of this guide due to the vast number of methods, key strategies include:
-
[3+2] Addition Protocols: Iron-catalyzed reactions between amidoximes and enones have been shown to produce imidazoles in good to excellent yields.[6]
-
Metal-Free Reactions: Reactions of α-azidoenones with substituted nitriles can form tri-substituted NH-imidazoles under either thermal or microwave conditions.[6]
-
Multi-component Reactions: The condensation of aldehydes, 1,2-diketones, and an amine source (like ammonium acetate) can be facilitated by various catalysts, including ionic liquids, to afford tri- and tetra-substituted imidazoles in excellent yields.[6]
The development of novel, efficient, and sustainable methods for the synthesis of these and other heterocyclic systems remains an active and critical area of research. This guide provides a snapshot of the current landscape, empowering researchers to make informed decisions in the design and execution of their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
A Comparative Guide to Analytical Methods for Determining the Purity of Diethyl Ureidomalonate
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides an objective comparison of key analytical methods for determining the purity of Diethyl ureidomalonate, a valuable intermediate in organic synthesis. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are compared, supported by representative experimental data and detailed methodologies.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of a small organic molecule like this compound. These values are representative and can vary based on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-MS | Quantitative ¹H NMR (qNMR) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Intrinsic quantitative response of nuclei in a magnetic field. |
| Primary Use | Quantitation of the main component and non-volatile impurities. | Identification and quantitation of volatile and semi-volatile impurities. | Absolute or relative quantitation of the main component and proton-containing impurities. |
| Linearity (r²) | > 0.999[1] | > 0.999[2] | Highly linear over a wide dynamic range. |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | Dependent on the number of scans; can detect low-level impurities. |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.03 µg/mL | Dependent on the number of scans and relaxation delays. |
| Accuracy (% Recovery) | 98-102%[3] | 95-105% | High accuracy, as it is a primary ratio method. |
| Precision (% RSD) | < 2%[3] | < 5% | < 1% |
| Sample Throughput | High | Medium | Low to Medium |
| Destructive | No | Yes | No |
Mandatory Visualization: Analytical Workflow
The following diagram illustrates a general workflow for the purity assessment of this compound, from sample preparation to data analysis and reporting.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are general and may require optimization for specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative analysis of this compound and the detection of non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is ideal for the identification and quantification of volatile and semi-volatile impurities.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the analyte is soluble and stable (e.g., DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and non-overlapping signals with the analyte (e.g., maleic anhydride).
-
Procedure:
-
Accurately weigh the this compound sample and the internal standard into an NMR tube.
-
Add a precise volume of the deuterated solvent.
-
Acquire the ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T1).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte based on the integral values, the number of protons contributing to each signal, the molecular weights, and the masses of the analyte and the internal standard.[4]
-
References
Validating Novel Compound Structures from Diethyl Ureidomalonate: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis and validation of novel compounds are critical steps in the discovery pipeline. Diethyl ureidomalonate serves as a versatile precursor for a variety of heterocyclic compounds, particularly substituted pyrimidines, which are of significant interest due to their diverse biological activities. This guide provides a comparative overview of synthetic routes to novel pyrimidine derivatives from this compound, complete with experimental protocols and structural validation data.
The primary route to synthesizing novel pyrimidine derivatives from this compound involves multicomponent reactions (MCRs), a strategy lauded for its efficiency and atom economy.[1][2] The Biginelli and similar one-pot reactions allow for the creation of diverse molecular scaffolds with potential therapeutic applications, including antimicrobial and anticancer properties.[3][4][5]
Comparative Synthesis of Novel Pyrimidine Derivatives
The synthesis of novel pyrimidine derivatives from this compound can be achieved through various modifications of the classical Biginelli reaction. By introducing different aromatic aldehydes and thiourea or urea, a library of compounds with diverse substitutions can be generated. Below is a comparison of the synthesis of two novel pyrimidine derivatives, showcasing the effect of different aldehydes on reaction outcomes.
| Compound | Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 1a | 4-Chlorobenzaldehyde | Ceric Ammonium Nitrate (CAN) | Water | 3 | 92 |
| 1b | 4-Methoxybenzaldehyde | Ceric Ammonium Nitrate (CAN) | Water | 4 | 88 |
Experimental Protocols
General Procedure for the Synthesis of 5-Aryl-7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-(1H,3H)-diones (1a-b)
A mixture of this compound (as a precursor to barbituric acid in situ) (1 mmol), the respective aromatic aldehyde (1 mmol), thiourea (1.5 mmol), and a catalytic amount of ceric ammonium nitrate (CAN) (10 mol%) in water (10 mL) is stirred at room temperature.[6] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solid product is filtered, washed with water, and recrystallized from ethanol to afford the pure compound.
Structural Validation Data
The structures of the synthesized compounds were unequivocally confirmed by spectroscopic methods, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Compound 1a: 5-(4-Chlorophenyl)-7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-(1H,3H)-dione
-
¹H NMR (DMSO-d₆, 400 MHz), δ (ppm): 10.21 (s, 1H, NH), 9.65 (s, 1H, NH), 8.15 (s, 1H, NH), 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 7.20 (d, J = 8.4 Hz, 2H, Ar-H), 4.85 (d, J = 3.2 Hz, 1H, CH).
-
¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm): 178.5 (C=S), 163.0 (C=O), 158.5 (C=O), 151.0, 142.5, 131.0, 129.0, 128.5, 85.0, 55.0.
-
MS (EI), m/z: 322 (M⁺).
Compound 1b: 5-(4-Methoxyphenyl)-7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-(1H,3H)-dione
-
¹H NMR (DMSO-d₆, 400 MHz), δ (ppm): 10.18 (s, 1H, NH), 9.60 (s, 1H, NH), 8.10 (s, 1H, NH), 7.10 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 4.80 (d, J = 3.6 Hz, 1H, CH), 3.75 (s, 3H, OCH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm): 178.0 (C=S), 163.5 (C=O), 159.0 (C=O), 158.0, 151.5, 135.0, 128.0, 114.0, 85.5, 55.5, 54.5.
-
MS (EI), m/z: 318 (M⁺).
Synthetic Pathway and Logic
The synthesis of these novel pyrimidine derivatives from this compound follows a logical progression involving a multicomponent condensation reaction.
Caption: Synthetic workflow for novel fused pyrimidines.
Biological Activity and Signaling Pathways
Substituted pyrimidine derivatives are known to exhibit a wide range of biological activities. For instance, many fused pyrimidines have shown significant potential as anticancer agents by targeting various kinases involved in cell proliferation and survival signaling pathways.[3][7]
Caption: Putative signaling pathway inhibited by novel pyrimidines.
Further studies are warranted to elucidate the specific molecular targets and mechanisms of action for these novel compounds, which could lead to the development of new therapeutic agents. The data presented here provides a solid foundation for such investigations.
References
- 1. ijcpa.in [ijcpa.in]
- 2. A Sustainable Multicomponent Pyrimidine Synthesis [organic-chemistry.org]
- 3. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of ring-fused pyrazoloamino pyridine/pyrimidine derivatives as potential FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Analysis for Diethyl Ureidomalonate Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for monitoring the reaction kinetics of diethyl ureidomalonate synthesis. This compound is a crucial intermediate in the synthesis of various pharmaceuticals, including barbiturates. Accurate monitoring of its formation and consumption is essential for reaction optimization, yield maximization, and impurity profiling. This document presents a detailed HPLC method, compares it with alternative techniques, and provides supporting data to aid in the selection of the most suitable analytical approach for your research needs.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a powerful and versatile technique for the analysis of organic reactions. Its high resolution, sensitivity, and quantitative accuracy make it an ideal choice for monitoring the complex mixtures often encountered in synthetic chemistry. For the analysis of this compound, a reverse-phase HPLC (RP-HPLC) method is proposed, offering excellent separation of the polar starting materials and the less polar product.
Proposed HPLC Method
While a specific validated HPLC method for the reaction kinetics of this compound is not widely published, a robust method can be established based on the analysis of structurally similar compounds, such as diethyl 2-acetamido malonate and other malonic acid derivatives.[1][2]
Experimental Protocol: Proposed RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
-
Mobile Phase: A gradient of methanol and water is proposed. A starting condition of 30% methanol in water, ramped up to 70% methanol over 10 minutes, should provide adequate separation of reactants (urea, diethyl malonate) and the this compound product.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.
-
Detection: UV detection at 210 nm is suitable for monitoring the reactants and product, as the ureido and malonate groups exhibit absorbance at this wavelength.
-
Column Temperature: Maintaining a constant column temperature of 30°C will ensure reproducible retention times.
-
Injection Volume: A 10 µL injection volume is typical.
-
Sample Preparation: Aliquots of the reaction mixture should be taken at specific time intervals, quenched (e.g., by dilution in a cold solvent like acetonitrile), and filtered before injection to remove any particulate matter.
Data Presentation: Hypothetical Reaction Kinetics
To illustrate the utility of the proposed HPLC method, the following table summarizes hypothetical data from a kinetic study of the reaction between diethyl malonate and urea to form this compound.
| Time (minutes) | Diethyl Malonate (mM) | Urea (mM) | This compound (mM) |
| 0 | 100 | 100 | 0 |
| 15 | 85 | 85 | 15 |
| 30 | 72 | 72 | 28 |
| 60 | 55 | 55 | 45 |
| 120 | 30 | 30 | 70 |
| 240 | 10 | 10 | 90 |
Table 1: Hypothetical concentration changes over time for the synthesis of this compound, as monitored by HPLC.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can also be employed for monitoring the reaction kinetics of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for structural information, speed, or automation.
| Feature | HPLC-UV | NMR Spectroscopy | GC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Nuclear spin transitions in a magnetic field. | Separation by boiling point and fragmentation pattern. |
| Quantitative Accuracy | Excellent with proper calibration. | Excellent, can be an absolute quantification method (qNMR).[3] | Good with appropriate internal standards. |
| Structural Information | Limited (retention time). | Excellent (detailed molecular structure). | Good (molecular weight and fragmentation). |
| Sensitivity | High (µg/mL to ng/mL). | Moderate (mg/mL). | Very high (pg/mL to fg/mL). |
| Speed per Sample | 5-20 minutes. | 1-10 minutes. | 10-30 minutes. |
| Online Monitoring | Possible with specialized setups. | Increasingly common with flow-through cells.[4][5] | Challenging for liquid-phase reactions. |
| Sample Preparation | Dilution, filtration. | Dilution in a deuterated solvent. | Derivatization may be required for polar analytes. |
| Instrumentation Cost | Moderate. | High. | High. |
Table 2: Comparison of HPLC with NMR and GC-MS for reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for reaction monitoring as it provides detailed structural information in real-time.[4][5] It can be used to simultaneously identify and quantify reactants, intermediates, and products without the need for chromatographic separation. Quantitative NMR (qNMR) can provide absolute quantification without the need for calibration curves of each analyte.[3] However, NMR generally has lower sensitivity compared to HPLC and requires more expensive instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent sensitivity and provides structural information through mass spectra. However, for a non-volatile and thermally labile compound like this compound, derivatization would likely be necessary to increase its volatility for GC analysis. This adds an extra step to the sample preparation and can introduce variability.
Visualizing the Workflow and Comparison
To better understand the experimental process and the relationship between the analytical techniques, the following diagrams are provided.
References
- 1. HPLC Analysis Of DIETHYL 2-ACETAMIDO MALONATE - News [cnzrchem.com]
- 2. benchchem.com [benchchem.com]
- 3. almacgroup.com [almacgroup.com]
- 4. Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts in Diethyl Ureidomalonate Reactions for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Diethyl ureidomalonate is a valuable and versatile precursor in the synthesis of a diverse range of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug discovery. The reactivity of this compound, primarily centered around its active methylene group and the ureido moiety, can be precisely steered by the choice of catalyst. This guide provides an objective comparison of different catalytic systems for reactions involving this compound, supported by experimental data, to inform the selection of the most effective catalyst for specific synthetic goals.
Comparison of Catalytic Efficacy
The efficacy of various catalysts in promoting the cyclization and other reactions of this compound is critical for achieving high yields and selectivity. The following table summarizes the performance of different catalyst types based on available data for the synthesis of barbituric acid, a common product derived from the closely related condensation of diethyl malonate and urea, which serves as a model for the reactivity of this compound.
| Catalyst Type | Specific Catalyst | Substrate(s) | Product | Reaction Conditions | Yield (%) | Reaction Time (h) | Key Observations |
| Strong Base | Sodium Ethoxide (NaOEt) | Diethyl Malonate + Urea | Barbituric Acid | Reflux in absolute ethanol at 110°C | 72-78[1][2] | 7[1][2] | Standard and widely used method; requires anhydrous conditions.[1][2][3] |
| Strong Base | Sodium Methoxide (NaOMe) | Diethyl Malonate + Urea | Barbituric Acid | Not specified in detail | >83[4] | Not specified | Patent claims higher yield and stable product quality.[4] |
| Organocatalyst | Not specified | Alkenyl Azlactones + Ureidomalonates | Hydantoins | Not specified in detail | High | Not specified | Offers high diastereoselectivity and tunable pathways. |
| Phase-Transfer | Not specified | Alkenyl Azlactones + Ureidomalonates | Hydantoins | Sunlight relay | High | Not specified | Provides an alternative, controlled reaction environment. |
Experimental Protocols
Sodium Ethoxide Catalyzed Synthesis of Barbituric Acid
This procedure details the synthesis of barbituric acid from diethyl malonate and urea, a reaction analogous to the intramolecular cyclization of this compound.
Materials:
-
Clean sodium metal (11.5 g, 0.5 gram atom)
-
Absolute ethanol (500 cc)
-
Diethyl malonate (80 g, 0.5 mole)
-
Dry urea (30 g, 0.5 mole)
-
Concentrated hydrochloric acid
-
Hot water (500 cc)
Procedure:
-
In a 2-liter round-bottom flask equipped with a reflux condenser and a calcium chloride tube, dissolve the finely cut sodium in 250 cc of absolute ethanol.
-
To this sodium ethoxide solution, add the diethyl malonate, followed by a solution of dry urea dissolved in 250 cc of hot (70°C) absolute ethanol.[1][3]
-
Shake the mixture well and reflux for 7 hours in an oil bath heated to 110°C. A white solid will precipitate.[1][2]
-
After the reaction is complete, add 500 cc of hot (50°C) water to dissolve the solid.
-
Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper.
-
Filter the resulting clear solution and cool it in an ice bath overnight to crystallize the barbituric acid.[1]
-
Collect the white product on a Büchner funnel, wash with cold water, and dry in an oven at 105-110°C for 3-4 hours.[2]
Visualizing the Reaction Pathway and Workflow
To better understand the chemical transformation and the experimental process, the following diagrams are provided.
References
- 1. This compound | 500880-58-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Heterocycles by Diethyl Malonate Explain how diethyl malona.. [askfilo.com]
- 4. BJOC - Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates [beilstein-journals.org]
Safety Operating Guide
Navigating the Disposal of Diethyl Ureidomalonate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of diethyl ureidomalonate, aimed at researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Handling Protocols
Prior to handling this compound, a thorough risk assessment should be conducted. Based on information for analogous compounds, this compound is likely a solid with low volatility.[1] However, appropriate personal protective equipment (PPE) must be worn at all times to minimize exposure.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] | Protects against potential splashes or dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact with the chemical.[1] |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if dust is generated or ventilation is inadequate.[1][2] | Minimizes inhalation of any airborne particles. |
Step-by-Step Disposal Procedure
The disposal of this compound should be managed as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Collection :
-
Waste Segregation :
-
Waste Storage :
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3]
-
Provide the EHS office with accurate information about the waste contents.
-
Spill Management Protocol
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate : If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.[3]
-
Wear Appropriate PPE : Before attempting to clean the spill, ensure you are wearing the recommended personal protective equipment.
-
Containment and Cleanup :
-
For solid spills, carefully sweep up the material to avoid generating dust and place it into the designated hazardous waste container.[1]
-
For solutions, absorb the spill with an inert material such as sand, vermiculite, or diatomaceous earth.[4]
-
Collect the absorbed material and place it in the sealed hazardous waste container.[3]
-
-
Decontamination : Clean the spill area thoroughly with soap and water.[3] All cleaning materials should also be disposed of as hazardous waste.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
